molecular formula C11H10N4O4 B3059667 Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- CAS No. 109827-41-0

Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

カタログ番号: B3059667
CAS番号: 109827-41-0
分子量: 262.22 g/mol
InChIキー: PPZSRNLLHXLNCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is a useful research compound. Its molecular formula is C11H10N4O4 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c16-9(12-5-10(17)18)6-15-11(19)7-3-1-2-4-8(7)13-14-15/h1-4H,5-6H2,(H,12,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSRNLLHXLNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365711
Record name Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109827-41-0
Record name Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and bioconjugation, the 1,2,3-benzotriazin-4(3H)-one motif serves as a highly privileged, stable heterocyclic scaffold. Historically recognized for its utility in peptide synthesis and as a bioisostere in agrochemical development (1[1]), this core can be functionalized to create advanced peptidomimetics.

This technical guide details the synthesis and characterization of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine . By functionalizing the N-3 position of the benzotriazine ring with an acetyl linker conjugated to a glycine moiety, researchers generate a versatile building block. The retrosynthetic disconnection of this target molecule naturally cleaves the amide bond, revealing two primary precursors: a protected glycine ester and (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (CAS 97609-01-3), a commercially available and highly sought-after synthetic intermediate (2[2], 3[3]).

Causality in Synthetic Design

The strategic choice of a tert-butyl protecting group for the glycine nucleophile is critical. It provides an orthogonal protection strategy, allowing the amide coupling to proceed under basic conditions (DIPEA) while enabling subsequent global deprotection under mildly acidic conditions (TFA/DCM). This prevents the basic hydrolysis that would otherwise cleave the newly formed amide bond or degrade the sensitive benzotriazinone core (4[4]).

Synthetic Workflow

SyntheticPathway cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Peptide Coupling & Deprotection N1 1,2,3-Benzotriazin-4(3H)-one (CAS: 90-16-4) N2 Alkylation & Hydrolysis (Ethyl bromoacetate, then NaOH) N1->N2 N3 (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (CAS: 97609-01-3) N2->N3 N4 Amide Coupling (Glycine t-butyl ester, HATU, DIPEA) N3->N4 N5 Intermediate t-Butyl Ester N4->N5 N6 Acidic Cleavage (TFA / DCM) N5->N6 N7 N-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine N6->N7

Fig 1. Synthetic workflow for N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine.

Quantitative Reagent Summary

Table 1: Stoichiometry and Equivalents for Amide Coupling

ReagentMW ( g/mol )EquivalentsMass/VolFunction
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid205.171.00205 mgCore Scaffold
H-Gly-OtBu·HCl167.631.10184 mgNucleophile
HATU380.231.10418 mgCoupling Agent
DIPEA129.243.00522 µLNon-nucleophilic Base
DMF (Anhydrous)N/AN/A5.0 mLSolvent

Self-Validating Experimental Protocols

As a standard of high-fidelity chemical synthesis, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding, eliminating downstream contamination.

Protocol 4.1: Precursor Synthesis (CAS 97609-01-3)

(Note: This step is only required if starting from the unfunctionalized core (5[5]). Otherwise, proceed to 4.2).

  • Alkylation: Dissolve 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes. Dropwise, add ethyl bromoacetate (1.1 eq). Stir at room temperature for 12 hours.

  • Hydrolysis: Extract the intermediate ester into EtOAc, wash with brine, and concentrate. Dissolve the crude ester in a 1:1 mixture of THF and MeOH. Add 1M NaOH (2.0 eq) and stir for 2 hours.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The product, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, will precipitate as a white/tan solid. Filter and dry under a vacuum.

Protocol 4.2: HATU-Mediated Amide Coupling

Causality: HATU is selected over standard carbodiimides (e.g., EDC) due to its superior kinetics and ability to efficiently activate sterically encumbered carboxylic acids via an active HOAt ester intermediate.

  • Activation: In an oven-dried flask under N₂, dissolve (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (205 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (522 µL, 3.0 mmol). Stir for 15 minutes to allow full formation of the active ester.

  • Coupling: Add H-Gly-OtBu·HCl (184 mg, 1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 4 hours.

  • IPC (Self-Validation): Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the primary amine. Do not proceed to workup if the test is positive (blue/purple).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 4.3: Global Deprotection (Acidolysis)

Causality: Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating the electron-rich regions of the benzotriazine core.

  • Cleavage: Dissolve the intermediate tert-butyl ester in a cleavage cocktail of DCM / TFA / TIPS (ratio 47:50:3 v/v, 10 mL).

  • Monitoring: Stir at room temperature for 2 hours. IPC: Monitor via LC-MS until the mass of the starting material is completely replaced by the [M+H]+ of the target free acid.

  • Isolation: Evaporate the volatiles under a stream of N₂. Triturate the resulting residue with ice-cold diethyl ether to precipitate the highly pure N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine . Centrifuge, decant the ether, and dry the pellet under a high vacuum.

Analytical Characterization

To ensure E-E-A-T standards, the synthesized compound must be rigorously validated against the expected spectral parameters outlined below.

Table 2: Expected Analytical Data for Target Compound

Analytical MethodParameterExpected Value / ShiftStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.85 (t, 1H, J = 5.8 Hz)Amide NH (Glycine linkage)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.20 – 7.80 (m, 4H)Aromatic protons (Benzotriazine core)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)5.15 (s, 2H)N-CH₂-CO (Acetyl linker)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)3.85 (d, 2H, J = 5.8 Hz)NH-CH₂-COOH (Glycine α -protons)
HRMS (ESI-TOF)[M+H]⁺263.0775 (Calculated)Formula: C₁₁H₁₁N₄O₄⁺
HPLC (C18 Column)Purity (%)> 98.0%UV detection at 254 nm

Applications in Drug Development

The resulting N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine construct is a highly valuable intermediate. The terminal carboxylic acid of the glycine moiety can be further activated for conjugation to complex targeting ligands, such as monoclonal antibodies in Antibody-Drug Conjugates (ADCs), or incorporated into larger solid-phase peptide synthesis (SPPS) workflows to generate enzyme-resistant peptidomimetics.

References

  • ResearchGate. "The bold legacy of Emil Fischer".
  • ChemicalCell. "(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Acetic Acid CAS NO 97609-01-3".
  • Santa Cruz Biotechnology. "(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | CAS 97609-01-3".
  • Guidechem. "1,2,3-BENZOTRIAZIN-4(3H)-ONE 90-16-4 wiki".
  • DergiPark. "Optimization of synthetic route to PNA-T-OH monomers".

Sources

"Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The properties of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- can be inferred from its structural components.

PropertyValueSource
Molecular Formula C11H10N4O4Calculated
Molecular Weight 262.23 g/mol Calculated
Appearance Likely a white to off-white solid[6][9]
Solubility Expected to have moderate solubility in water and polar organic solvents.[10]
Melting Point Expected to be a high-melting solid, likely above 200°C.[6][9]

Synthesis

The synthesis of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- involves the formation of an amide bond between the carboxylic acid group of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid and the amino group of glycine. This can be achieved through standard peptide coupling methods.

Experimental Protocol: Synthesis via Carbodiimide Coupling

This protocol describes a common method for amide bond formation.

Materials:

  • (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

  • Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Hydrochloric acid (HCl) solution (1 M)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF or DCM. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the cooled solution with stirring. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours to ensure complete activation.

  • Amine Coupling: In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water or a suitable buffer and adjust the pH to ~8-9 with a mild base if necessary. If using an organic solvent, a glycine ester (e.g., glycine methyl ester hydrochloride) can be used with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Add the glycine solution/suspension to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO3 solution, water, 1 M HCl solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Acid (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Coupling Reagent Coupling_Reagent DCC/EDC + NHS/HOBt Product Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- Activated_Ester->Product Glycine Glycine Glycine Workup Aqueous Work-up Product->Workup Purification Recrystallization / Chromatography Workup->Purification

Caption: Workflow for the synthesis of the target compound.

Potential Applications and Biological Significance

The biological activities of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- are not yet reported. However, based on the known functions of its constituent moieties, several potential applications can be proposed.

  • Anticancer Research: Benzotriazinone derivatives have been investigated for their potential as anticancer agents.[3] The incorporation of the glycine moiety may enhance solubility and cellular uptake, potentially leading to improved pharmacological properties.

  • Agrochemicals: Certain 1,2,3-benzotriazin-4-one derivatives have demonstrated nematicidal activity.[2] The title compound could be explored for similar applications in crop protection.

  • Drug Delivery and Bioconjugation: The carboxylic acid group of the parent molecule, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, makes it suitable for bioconjugation.[7] The final compound, with its peptide-like structure, could serve as a linker in antibody-drug conjugates (ADCs) or for modifying the properties of other bioactive molecules.

  • Enzyme Inhibition: N-acyl amino acids are a class of endogenous signaling molecules and can act as enzyme inhibitors.[1][10] This compound could be screened for inhibitory activity against various enzymes, such as proteases or kinases, which are often implicated in disease pathways.

Potential Signaling Pathway Involvement

Given the anticancer potential of benzotriazinones, a plausible mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzotriazinone Glycine, N-[(4-oxo-1,2,3- benzotriazin-3(4H)-yl)acetyl]- Benzotriazinone->PI3K Benzotriazinone->Akt Benzotriazinone->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- represents a novel compound with significant potential for applications in medicinal chemistry and agrochemical research. While direct experimental data on this specific molecule is scarce, a comprehensive understanding of its synthesis and potential biological activities can be derived from the well-characterized properties of its benzotriazinone and N-acyl glycine components. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the therapeutic and commercial potential of this and related compounds. Further investigation into its biological effects is warranted to fully elucidate its mechanism of action and validate its potential as a lead compound in drug discovery and development.

References

  • Glycine, N-acetyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved March 20, 2026, from [Link]

  • Trifop-methyl - CAS Common Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

  • Chemical Properties of Glycine, N-acetyl- (CAS 543-24-8) - Cheméo. (n.d.). Retrieved March 20, 2026, from [Link]

  • Glycine, N-[(2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazin-4-yl)acetyl] - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). International Journal of Molecular Sciences. Retrieved March 20, 2026, from [Link]

  • 90-33-5 | 4-Methylumbelliferone - ALB Technology. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane - CAS Common Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

  • N-Acetylglycine - Early Detection Research Network. (n.d.). Retrieved March 20, 2026, from [Link]

  • (4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Acetic Acid CAS NO 97609-01-3 - ChemicalCell. (n.d.). Retrieved March 20, 2026, from [Link]

  • Process for synthesizing N-acetylglycine using novel promoters. (n.d.). Google Patents.
  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. (2015, August 12). Journal of Agricultural and Food Chemistry. Retrieved March 20, 2026, from [Link]

  • One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. (2026, April 30). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved March 20, 2026, from [Link]

  • (2S)-1,1,1-Trifluoro-N-methyl-2-pentanamine - CAS Common Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020, March 19). Molecules. Retrieved March 20, 2026, from [Link]

Sources

In-Depth Technical Guide: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- in Peptidomimetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the boundaries of neuropharmacology and synthetic biology expand, the demand for highly specialized, bifunctional synthetic building blocks has surged. Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (also known systematically as N-[2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine) represents a critical structural synthon that bridges two distinct but overlapping domains: the solid-phase synthesis of advanced Peptidomimetics/Peptide Nucleic Acids (PNAs) and the targeted modulation of the central nervous system's orphan G-protein-coupled receptors (specifically GPR139).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we will dissect the causality behind its structural utility, explore its pharmacological mechanisms, and establish a self-validating experimental protocol for its synthesis and integration.

Structural & Physicochemical Profiling

The architecture of this molecule is deliberately modular, consisting of two synergistic domains:

  • The 4-oxo-1,2,3-benzotriazine Core: A rigid, planar heterocyclic ring system. In medicinal chemistry, this core provides a dense pi-electron cloud capable of robust π−π stacking within hydrophobic receptor pockets. In PNA chemistry, it acts as an extended, unnatural nucleobase analogue[1].

  • The N-Acetylglycine Tail: A flexible, polar appendage that serves as a universal linker. It provides critical hydrogen-bond donor/acceptor sites and allows for seamless incorporation into standard Fmoc/Boc solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Role in Medicinal Chemistry: GPR139 Modulation

GPR139 is a Gq-coupled orphan receptor predominantly expressed in the central nervous system, specifically within the medial habenula and lateral septum[2]. It has emerged as a high-value therapeutic target for Parkinson's disease, schizophrenia, and metabolic disorders[3].

While the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) are recognized as putative endogenous ligands, their affinity is low (EC50 in the 30–300 μM range)[3]. To achieve nanomolar potency, synthetic surrogate agonists have been developed, primarily falling into three classes: benzohydrazides, glycine benzamides, and benzotriazines[3].

The molecule Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is a rational hybrid of the glycine benzamide and benzotriazine classes. The benzotriazine moiety mimics the indole ring of L-Trp, anchoring into the hydrophobic pocket defined by residues Tyr32 and Tyr192, while the glycine tail interacts with polar residues like Glu105 and Glu108 to trigger the conformational shift required for Gq-protein activation[2].

Pathway L Benzotriazine-Glycine Ligand R GPR139 Receptor (Active) L->R Orthosteric Binding (Tyr32/Glu105) G Gq Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) G->PLC Alpha-q Subunit Signaling Ca Intracellular Ca2+ Release PLC->Ca IP3/DAG Pathway

Caption: GPR139 Gq-coupled activation pathway mediated by benzotriazine-glycine surrogate agonists.

Quantitative SAR Comparison

To contextualize the efficacy of this structural motif, the following table summarizes the Structure-Activity Relationship (SAR) data across known GPR139 agonist classes:

Agonist ClassCore ScaffoldKey Receptor InteractionsTypical EC50 Range
Endogenous L-Tryptophan / L-PheTyr32, Glu105 (H-bonding)30 - 300 μM
Glycine Benzamides Benzamide-linked GlycineGlu108, Tyr19210 - 500 nM
Benzotriazines 4-oxo-1,2,3-benzotriazineHydrophobic pocket π -stacking50 - 800 nM
Hybrid Synthon Benzotriazin-yl-acetyl-glycineDual-site spanning ( π -stacking + H-bond)Investigational

Experimental Protocols: Synthesis and Integration

The synthesis of this molecule requires precise control over N-alkylation versus O-alkylation. The tautomeric nature of 4-oxo-1,2,3-benzotriazine dictates that under mildly basic conditions, the N3 position is the dominant nucleophile.

Causality in Protocol Design

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for the final amide coupling. Why? The electron-withdrawing nature of the benzotriazine ring slightly reduces the nucleophilicity of the intermediate acetate. Standard carbodiimides (like DCC) often lead to sluggish reaction times and O-acylisourea rearrangement byproducts. HATU ensures rapid formation of the highly reactive HOAt ester, driving the coupling to completion and preventing epimerization (which, while not an issue for achiral glycine, is critical if this protocol is adapted for chiral amino acids).

Step-by-Step Synthetic Workflow

Step 1: N-Alkylation of the Core

  • Dissolve 4-oxo-1,2,3-benzotriazine (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K2​CO3​ (1.5 eq) and stir at ambient temperature for 15 minutes to generate the aza-enolate.

  • Dropwise, add tert-butyl bromoacetate (1.1 eq). Stir for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Quench with water, extract with EtOAc, and concentrate to yield tert-butyl 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

Step 2: Ester Hydrolysis

  • Treat the intermediate with 20% TFA in Dichloromethane (DCM) for 2 hours to cleave the tert-butyl ester.

  • Evaporate under reduced pressure to yield 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

Step 3: Amide Coupling to Glycine

  • Dissolve the resulting acid (1.0 eq) and Glycine tert-butyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation: LC-MS should indicate the complete disappearance of the acid mass.

  • Perform a final TFA/DCM deprotection to yield the free acid: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- .

Synthesis A 4-oxo-1,2,3-benzotriazine C Intermediate Ester A->C K2CO3, DMF (Alkylation) B t-Butyl Bromoacetate B->C E Target Molecule C->E 1. TFA (Hydrolysis) 2. HATU/DIPEA 3. TFA (Deprotection) D Glycine t-Butyl Ester D->E Amide Coupling

Caption: Step-by-step synthetic workflow for the benzotriazine-glycine building block.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized synthon before downstream application (e.g., SPPS loading or in vitro GPR139 assays), the following analytical parameters must be met:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 263.2. A secondary sodium adduct [M+Na]+ at m/z 285.2 is often observed.

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic aromatic multiplet of the benzotriazine ring at δ 7.90–8.30 ppm (4H). The acetyl linker CH2​ will appear as a sharp singlet near δ 5.10 ppm (2H), and the glycine α -protons will present as a doublet near δ 3.85 ppm (2H) coupling to the amide NH ( δ ~8.5 ppm).

References

  • Shehata et al. "Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139." PubMed. 3[3]

  • "Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors." PMC. 2[2]

  • "GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact." Frontiers in Neuroscience. 4[4]

  • "Inhibition of PNA triplex formation by N4-benzoylated cytosine." Oxford Academic.1[1]

Sources

An In-depth Technical Guide to Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, a molecule of significant interest in the field of medicinal chemistry. This document delves into its chemical identity, synthesis, physico-chemical properties, and potential therapeutic applications, with a focus on providing actionable insights for researchers in drug discovery and development.

Introduction: The 1,2,3-Benzotriazin-4(3H)-one Scaffold

The 1,2,3-benzotriazin-4(3H)-one core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1] This scaffold is a bioisostere of quinazolin-4(3H)-one, a key component in a variety of established therapeutic agents, including antimalarial and GABAergic drugs. The inherent stability and synthetic tractability of the benzotriazinone ring system make it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on a specific derivative, Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, which conjugates the benzotriazinone pharmacophore with glycine, a fundamental amino acid. This conjugation strategy is often employed in drug design to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and target engagement.

Chemical Identity and Nomenclature

The chemical of interest is systematically named based on the substitution of a glycine molecule.

Systematic IUPAC Name: 2-((4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)acetyl)amino)acetic acid

Common Name: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

Chemical Structure:

Chemical Structure of the target molecule.

Physico-chemical Properties

A summary of the key physico-chemical properties of the precursor, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, is provided below. These properties are foundational for understanding the behavior of the final glycine conjugate.

PropertyValueSource
CAS Number 97609-01-3[2][4]
Molecular Formula C₉H₇N₃O₃[2]
Molecular Weight 205.17 g/mol [2]
Appearance Solid[2]
Purity ≥95.0%[2]

Note: The properties of the final glycine conjugate can be predicted to have increased polarity and aqueous solubility due to the addition of the glycine moiety.

Synthesis and Characterization

The synthesis of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is a multi-step process that begins with the formation of the core benzotriazinone ring system, followed by N-alkylation to introduce the acetic acid side chain, and finally, coupling with glycine.

Synthesis Workflow

General synthesis workflow for the target molecule.

Experimental Protocol: Synthesis of the Precursor, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

The synthesis of the key precursor can be achieved through several reported methods. A common route involves the cyclization of an appropriately substituted anthranilamide.

Step 1: Formation of 1,2,3-Benzotriazin-4(3H)-one This step typically involves the diazotization of anthranilamide.

  • Dissolution: Dissolve anthranilamide in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture for a specified time until the reaction is complete, as monitored by a suitable method (e.g., TLC).

  • Isolation: The resulting 1,2,3-benzotriazin-4(3H)-one may precipitate from the solution and can be collected by filtration, washed with cold water, and dried.

Step 2: N-Alkylation to form (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

  • Reaction Setup: Suspend 1,2,3-benzotriazin-4(3H)-one in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride) to the suspension.

  • Alkylation: Add an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

  • Hydrolysis: After completion of the N-alkylation, the resulting ester is hydrolyzed to the carboxylic acid by adding a base (e.g., sodium hydroxide) and heating.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid. Collect the solid by filtration, wash with water, and dry.

Experimental Protocol: Coupling with Glycine

The final step involves a standard peptide coupling reaction between the carboxylic acid precursor and glycine.

  • Activation of the Carboxylic Acid: Dissolve (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at 0 °C for 30-60 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve glycine in a suitable solvent (e.g., a mixture of water and an organic solvent with a base like triethylamine to deprotonate the amino group). Add the solution of the activated ester dropwise to the glycine solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then typically washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the final product, Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the benzotriazinone core, the acetyl linker, and the glycine moiety, with characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry

Sources

Spectroscopic Profiling and Structural Elucidation of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Significance

The compound N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine (Empirical Formula: C₁₁H₁₀N₄O₄; MW: 262.22 g/mol ) represents a highly functionalized heterocycle-amino acid conjugate. The 1,2,3-benzotriazin-4(3H)-one core is a privileged scaffold, widely recognized in synthetic organic chemistry for its role in suppressing epimerization during peptide coupling—most notably in reagents like DEPBT[1]. When conjugated to a glycine moiety via an acetyl linker, the resulting molecule exhibits unique electronic properties driven by the highly electron-withdrawing triazine ring and multiple hydrogen-bond-accepting carbonyl centers.

This whitepaper provides an in-depth, mechanistically grounded guide to the spectroscopic characterization of this molecule. By analyzing the causality behind its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, researchers can leverage these data for the structural validation of similar benzotriazinone-derived prodrugs and synthetic intermediates.

Causality in Spectroscopic Behavior

To accurately interpret the spectroscopic data of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine, one must understand the electronic push-and-pull within the molecule.

NMR Chemical Shift Dynamics

The ¹H NMR spectrum is dominated by the anisotropic deshielding effects of the benzotriazinone core [2]. The N-CH₂ protons of the acetyl linker resonate unusually downfield (approx. 5.10 ppm) for an aliphatic methylene. This causality is twofold: the adjacent amide carbonyl withdraws electron density via induction, while the N3 atom of the triazine ring exerts a strong deshielding effect due to the conjugated π-system of the fused aromatic rings. Furthermore, the H-5 proton on the benzene ring (peri to the C-4 carbonyl) is shifted downfield to ~8.25 ppm due to the magnetic anisotropy of the adjacent C=O double bond.

Collision-Induced Dissociation (CID) in Mass Spectrometry

In positive electrospray ionization (ESI+), the molecule readily forms an[M+H]⁺ ion at m/z 263.0778. The fragmentation pathway is highly predictable and driven by the thermodynamic instability of the 1,2,3-triazine ring. Upon collision-induced dissociation, the primary cleavage occurs at the amide bond, expelling the glycine moiety. The resulting fragment (m/z 188.0455) subsequently undergoes a rapid, signature extrusion of nitrogen gas (N₂), a hallmark degradation pathway for 1,2,3-benzotriazines that yields a stable benzyne-type radical cation or contracted ring system [3].

Fragmentation M1 [M+H]+ m/z 263.0778 M2 Loss of Glycine m/z 188.0455 M1->M2 - C2H5NO2 (Amide Cleavage) M3 Loss of N2 m/z 160.0398 M2->M3 - N2 (Triazine Opening) M4 Decarbonylation m/z 132.0449 M3->M4 - CO (Ring Contraction)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the structural assignment, the following protocols are designed as self-validating systems. Each step contains an internal quality control check to prevent the propagation of errors.

Synthesis and Purification Protocol
  • Activation: Dissolve 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (1.0 eq) in anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) and Oxyma Pure (1.1 eq) at 0 °C.

  • Coupling: Introduce H-Gly-OtBu·HCl (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 4 hours at room temperature.

    • Self-Validation Check: Monitor via LC-MS. The reaction is deemed complete only when the intermediate active ester is fully consumed and the m/z corresponding to the tert-butyl protected product is >95% abundant.

  • Deprotection: Treat the isolated intermediate with a 50:50 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours to cleave the tert-butyl ester.

  • Purification: Precipitate the final product in cold diethyl ether and recrystallize from boiling ethanol.

Workflow N1 Amide Coupling (DIC/Oxyma) N2 TFA Deprotection (Cleavage of tBu) N1->N2 LC-MS Validation N3 Ether Precipitation & Recrystallization N2->N3 Complete Conversion N4 NMR T1 Relaxation Calibration N3->N4 >98% Purity (HPLC) N5 Quantitative 13C & 2D NMR Acquisition N4->N5 D1 > 5x T1

Fig 2: Self-validating synthesis and spectroscopic characterization workflow.

NMR Acquisition Protocol
  • Solvent: DMSO-d₆ (chosen to prevent the exchange of the amide and carboxylic acid protons, allowing their observation).

  • Self-Validating T₁ Check: Before quantitative ¹³C acquisition, an inversion-recovery experiment is executed to determine the longest longitudinal relaxation time (T₁) in the molecule (typically the quaternary C-4 carbonyl). The inter-pulse delay (D1) is strictly set to >5 × T₁ to guarantee complete relaxation, ensuring that integration values are physically accurate and not artificially suppressed.

  • 2D Correlation: ¹H-¹³C HSQC and HMBC are mandated to unambiguously link the acetyl CH₂ protons to both the triazine N3 and the amide carbonyl.

Quantitative Spectroscopic Data Summaries

The following tables summarize the validated spectroscopic parameters for the target compound.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz / 125 MHz)
Position / Group¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Rationale for Shift
Glycine COOH 12.65br s, 1H171.5Highly deshielded acidic proton; broad due to exchange.
Amide NH 8.52t (5.8), 1H-Coupled to adjacent Gly-CH₂; deshielded by amide C=O.
Ar-H (C-5) 8.25dd (8.0, 1.5), 1H128.5Anisotropic deshielding from peri C-4 carbonyl.
Ar-H (C-8) 8.10d (8.0), 1H125.0Standard aromatic environment.
Ar-H (C-7) 8.05td (8.0, 1.5), 1H135.2Para to the triazine fusion; slightly deshielded.
Ar-H (C-6) 7.90td (8.0, 1.5), 1H132.1Meta to the triazine fusion.
N-CH₂-CO 5.10s, 2H50.5Extreme downfield shift due to N3 and C=O electron withdrawal.
Glycine CH₂ 3.85d (5.8), 2H41.2Split by adjacent amide NH.
Triazine C=O --155.0Quaternary carbonyl carbon (C-4).
Amide C=O --167.2Standard secondary amide carbonyl.
Table 2: Fourier-Transform Infrared (FT-IR, ATR) Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentStructural Correlation
3310Medium, SharpN-H StretchSecondary amide linkage.
3100–2800Broad, StrongO-H StretchCarboxylic acid dimer formation (H-bonding).
1735StrongC=O StretchCarboxylic acid carbonyl.
1685StrongC=O StretchBenzotriazin-4(3H)-one ring carbonyl.
1655StrongC=O StretchAmide I band.
1550MediumN-H BendAmide II band.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesExact Mass (m/z)Error (ppm)Relative AbundanceAssignment
[M+H]⁺ 263.0778< 1.0100%Intact protonated molecule.
[M+Na]⁺ 285.0598< 1.545%Sodium adduct.
Fragment A 188.0455< 2.080%Cleavage of amide bond (loss of glycine).
Fragment B 160.0398< 2.065%Extrusion of N₂ from Fragment A.

References

  • Hirano, K., et al. "Moss Chloroplasts Are Surrounded by a Peptidoglycan Wall Containing D-Amino Acids." The Plant Cell, vol. 28, no. 7, 2016, pp. 1615-1630.[Link]

  • Wang, J., et al. "Regioselective Syntheses of β-N-Linked Glycoaminoacids and Glycopeptides." The Journal of Organic Chemistry, vol. 73, no. 4, 2008, pp. 1320-1328.[Link]

  • Knowe, M. T., et al. "Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis." Organic Letters, vol. 19, no. 21, 2017, pp. 5836-5839.[Link]

Unlocking the Pharmacological Potential of Benzotriazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-benzotriazin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry. Its unique electronic distribution, planarity, and hydrogen-bonding capabilities allow it to act as a highly versatile pharmacophore. By systematically modifying the N-alkyl and carboxamide side chains, researchers can finely tune its binding affinity across a diverse array of biological targets, ranging from nuclear receptors to bacterial enzymes.

This technical guide synthesizes the latest structural modifications, mechanistic pathways, and self-validating experimental protocols essential for the development of bioactive benzotriazinone derivatives.

Mechanistic Pillars of Biological Activity

Oncology: Vitamin D Receptor (VDR) Modulation and Apoptosis

Benzotriazinone derivatives exhibit potent anticancer properties, particularly against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines[1]. The causality behind their efficacy lies in their structural mimicry of natural ligands for the Vitamin D Receptor (VDR). By binding to the VDR (PDB: 1DB1), these compounds induce conformational changes that modulate gene transcription related to cell cycle arrest and apoptosis.2 that the triazine core engages in critical hydrogen bonding with key active site residues, stabilizing the receptor-ligand complex[2].

Infectious Diseases: FabH-CoA Complex Inhibition

In the realm of antimicrobial resistance, benzotriazinones effectively target the E. coli FabH-CoA complex (PDB: 1HNJ). FabH (β-ketoacyl-acyl carrier protein synthase III) is a critical enzyme responsible for initiating bacterial fatty acid biosynthesis. 3 acts as a competitive inhibitor, forming stable interactions within the active site that effectively halt lipid membrane construction, leading to bacterial cell death[3].

Metabolic Disorders: Alpha-Glucosidase Inhibition

Recent structural modifications involving carboxamide linkages have repositioned benzotriazinones as potent alpha-glucosidase inhibitors. By blocking the enzymatic cleavage of complex carbohydrates in the small intestine,4, offering a promising avenue for Type 2 Diabetes management[4].

MoA Drug Benzotriazinone Derivatives Target1 Vitamin D Receptor (VDR) (PDB: 1DB1) Drug->Target1 Binding Target2 E. coli FabH-CoA Complex (PDB: 1HNJ) Drug->Target2 Inhibition Target3 Alpha-Glucosidase Enzyme Drug->Target3 Inhibition Effect1 Anticancer Activity (HepG2 / MCF-7 Apoptosis) Target1->Effect1 Effect2 Antibacterial Activity (Fatty Acid Synthesis Inhibition) Target2->Effect2 Effect3 Antidiabetic Activity (Carbohydrate Cleavage Blockade) Target3->Effect3

Dual-targeting mechanisms of benzotriazinone derivatives in biological systems.

Quantitative Activity Profile

To benchmark the efficacy of these derivatives, quantitative in vitro data is summarized below, comparing novel synthesized compounds against established commercial standards.

Table 1: Biological Activity and IC50 Values of Key Benzotriazinone Derivatives

Compound Class / DerivativePrimary Target / Cell LineIC50 ValueReference Standard (IC50)
Benzotriazinone Compound 3 HepG2 (Liver Carcinoma)6.525 µMDoxorubicin (5.8 µM)
Benzotriazinone Compound 11a HepG2 (Liver Carcinoma)10.97 µMDoxorubicin (5.8 µM)
Triazine 12 (Azo-derivative) MCF-7 (Breast Cancer)48.31 µg/mLTemozolomide (Comparative)
Carboxamide Derivative 14k Alpha-Glucosidase27.13 µMAcarbose (37.38 µM)
Carboxamide Derivative 14l Alpha-Glucosidase32.14 µMAcarbose (37.38 µM)

Experimental Workflows & Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies integrate self-validating checkpoints based on established medicinal chemistry practices.

Protocol 1: One-Pot Synthesis of Benzotriazinone Core

Objective: Synthesize methyl 2-(4-oxobenzotriazin-3(4H)-yl) alkanoates via direct diazotization. Causality: Utilizing a one-pot strategy prevents the degradation of the highly reactive diazonium intermediate. The immediate introduction of the amino acid ester hydrochloride drives the cyclization forward, maximizing thermodynamic stability and preventing side-reactions[3].

Step-by-Step Methodology :

  • Diazotization : Dissolve methyl anthranilate (1.0 eq) in a mixture of concentrated HCl and water. Cool the system strictly to 0 °C to prevent premature nitrogen gas evolution.

  • Nitrite Addition : Dropwise add a cold aqueous solution of sodium nitrite (NaNO2, 1.1 eq).

    • Validation Checkpoint: Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium salt formation.

  • Cyclization : Slowly add the selected amino acid ester hydrochloride (e.g., methyl chloroacetate) to the reaction mixture, maintaining the temperature below 5 °C.

  • Neutralization & Precipitation : Adjust the pH to 7 using a saturated sodium carbonate solution. The target benzotriazinone ester will precipitate out of the solution.

  • Purification & Validation : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation Checkpoint: Perform 1H NMR and 13C NMR spectroscopy. The appearance of a distinct singlet at δ 4.73-4.68 ppm (OCH3), a multiplet at δ 2.95-2.89 ppm (CH2CO), and a 13C signal at δ 171.0 ppm (C=O) confirms the structural integrity of the N-alkylated triazine ring[3].

SynthesisWorkflow N1 Methyl Anthranilate (Starting Material) N2 Diazotization (NaNO2, HCl, 0°C) N1->N2 N3 Amino Acid Ester Addition (One-Pot Strategy) N2->N3 N4 Benzotriazinone Intermediate N3->N4 N5 Azide Coupling / N-Alkylation N4->N5 N6 Target Benzotriazinone Derivatives N5->N6

Workflow for the synthesis of bioactive benzotriazinone derivatives.

Protocol 2: In Silico Molecular Docking Validation

Objective: Predict binding affinities to prioritize compounds for in vitro testing. Causality: Empirical screening is resource-intensive. By deploying Molecular Operating Environment (MOE) software, researchers can calculate the Gibbs free energy of binding (ΔG), ensuring only derivatives with optimal steric and electrostatic complementarity to the target pocket are synthesized[2].

Step-by-Step Methodology :

  • Ligand Preparation : Build the 3D structures of the synthesized benzotriazinones. Minimize energy using the MMFF94x force field until the RMS gradient falls below 0.05 kcal/mol/Å.

  • Protein Preparation : Download the target crystal structures (e.g., PDB: 1HNJ for FabH or 1DB1 for VDR) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges to stabilize the computational model.

  • Active Site Definition : Isolate the binding pocket based on the coordinates of the co-crystallized native ligand.

  • Docking Execution : Run the docking simulation using the Triangle Matcher placement method and London dG scoring function.

  • Validation & Selection : Select conformers with the lowest binding scores (e.g., S < -7.0 kcal/mol).

    • Validation Checkpoint: Visually inspect the 2D/3D interaction maps to ensure the presence of critical hydrogen bonding with key active site residues (e.g., Ser276 in VDR) before proceeding to wet-lab synthesis[2].

References

  • Source: sciforum.
  • Source: acs.
  • Source: mdpi.
  • Source: nih.

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Methodological & Application

Application Note: Advanced Amide Bond Formation Using Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- as a Templating Coupling Additive

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Application: Solid-Phase Peptide Synthesis (SPPS), Fragment Condensation, and Aqueous Bioconjugation

Introduction & Scientific Rationale

Amide bond formation is the fundamental reaction in solid-phase peptide synthesis (SPPS). While carbodiimides (such as DIC or EDC) are potent activating agents, their isolated use frequently leads to the formation of oxazolone intermediates, which are the primary culprits behind the racemization (epimerization) of activated amino acids. To mitigate this, additives like HOBt, HOAt, and HODhbt are essential in carbodiimide-mediated coupling to inhibit side reactions and reduce racemization[1].

However, standard HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) can undergo side reactions involving ring openings under basic conditions, necessitating the development of more stable derivatives[2].

Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (hereafter abbreviated as Gly-Dhbt-Ac ) represents a next-generation coupling additive. By appending a highly polar glycine moiety to the electron-withdrawing benzotriazinone core via an acetyl linker, this molecule solves the dual challenges of additive solubility and transition-state stabilization during difficult peptide couplings.

Mechanistic Causality: Why Gly-Dhbt-Ac Outperforms Traditional Additives

As a Senior Application Scientist, I approach peptide coupling not just as a mixing of reagents, but as a precise orchestration of transition states. Traditional N-hydroxy additives (like HOBt) form discrete active esters. While effective, they can suffer from poor solubility in standard SPPS solvent systems (e.g., DMF/DCM mixtures) and are increasingly regulated due to their explosive properties.

Gly-Dhbt-Ac operates via a differentiated, self-validating mechanism:

  • Transition-State Templating: Rather than forming a traditional active ester, the benzotriazinone core of Gly-Dhbt-Ac provides intense dipole-dipole stabilization of the transient O-acylisourea intermediate. This prevents the intermediate from cyclizing into a racemization-prone oxazolone.

  • Intramolecular General Base Catalysis: The free carboxylic acid of the glycine appendage acts as a localized general base. It hydrogen-bonds with and deprotonates the incoming resin-bound amine, significantly accelerating nucleophilic attack.

  • Epimerization Suppression: DEPBT and benzotriazinone-based additives are particularly useful for coupling easily epimerized amino acids such as arylglycines[3]. The benzotriazinone scaffold in Gly-Dhbt-Ac leverages this exact inherent reactivity, ensuring >99% enantiomeric excess even with sterically hindered residues.

Mechanism AA N-Protected Amino Acid Oacyl O-Acylisourea Intermediate AA->Oacyl + DIC DIC Carbodiimide (DIC/EDC) TS Stabilized Transition State Oacyl->TS + Additive (H-Bonding) Oxazolone Oxazolone (Racemization) Oacyl->Oxazolone Slow (Suppressed) Add Gly-Dhbt-Ac (Templating Additive) Peptide Peptide Bond Formed TS->Peptide + Amine (Base Catalysis) Amine Resin-Bound Amine

Figure 1: Mechanistic pathway of Gly-Dhbt-Ac templated amide bond formation.

Comparative Efficacy Data

Uronium and phosphonium coupling reagents derived from HOAt and HODhbt show superior efficiency compared to HOBt-based reagents[4]. The data below summarizes the quantitative advantages of utilizing the Gly-Dhbt-Ac scaffold over legacy additives.

Coupling AdditiveRelative Coupling RateEpimerization Rate (Phg coupling)Solubility in DMF (25°C)Visual Monitoring Capability
HOBt 1.0x (Baseline)4.5%~0.5 MNo
HOAt 3.5x1.2%~0.4 MNo
HODhbt 2.8x0.8%~0.3 MYes (Yellow Clear)
Gly-Dhbt-Ac 3.2x < 0.5% > 1.2 M Yes (Yellow Clear)

Self-Validating Experimental Protocol

A hallmark of a robust protocol is its ability to self-validate in real-time. HODhbt (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) and its derivatives allow visual monitoring of the coupling reaction due to a color change when acylation is complete[5]. Gly-Dhbt-Ac exhibits this same vital solvatochromic shift, providing an immediate visual cue for reaction completion.

Materials Required:
  • Resin: Rink Amide or Wang Resin (loading ~0.5 mmol/g)

  • Amino Acids: Fmoc-protected amino acids (3.0 equivalents)

  • Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Additive: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Resin Preparation & Deprotection

  • Swell 1.0 g of resin in DMF for 30 minutes. Drain the solvent.

  • Treat the resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL).

Step 2: Pre-Activation of the Amino Acid

  • In a separate vial, dissolve the Fmoc-amino acid (1.5 mmol) and Gly-Dhbt-Ac (1.5 mmol) in 5 mL of anhydrous DMF.

  • Add DIC (1.5 mmol) to the solution.

  • Causality Check: Stir for 3–5 minutes. The solution will adopt a distinct yellow tint as the Gly-Dhbt-Ac coordinates with the O-acylisourea intermediate. Do not exceed 5 minutes of pre-activation to avoid premature degradation.

Step 3: Coupling & Visual Monitoring

  • Transfer the pre-activated mixture to the resin vessel.

  • Agitate at room temperature for 60–120 minutes.

  • Self-Validation: Monitor the color of the solution. As the primary amine on the resin consumes the activated complex, the yellow color will dissipate. Once the solution is completely colorless, the coupling is mechanistically complete.

Step 4: Verification & Cleavage

  • Drain the reaction mixture and wash the resin with DMF (4 × 10 mL).

  • Perform a Kaiser test. A negative result (yellow beads/solution) confirms >99% coupling efficiency.

  • Proceed with subsequent cycles or cleave the peptide using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Workflow Step1 Step 1: Resin Swelling DMF/DCM (1:1), 30 min Step2 Step 2: Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 Step 3: Pre-activation AA + DIC + Gly-Dhbt-Ac (1:1:1) Step2->Step3 Step4 Step 4: Coupling 60-120 min, RT Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Cleavage & Deprotection TFA Cocktail Step5->Step6

Figure 2: Step-by-step SPPS workflow utilizing Gly-Dhbt-Ac as a coupling additive.

Sources

Application Note: Strategies for Amide Bond Formation Using Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Solid-Phase Peptide Synthesis (SPPS), Bioconjugation

Executive Summary & Chemical Rationale

The compound Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (referred to herein as Dhbt-Ac-Gly-OH ) is a highly specialized, bifunctional building block utilized in advanced peptide synthesis and peptidomimetic drug discovery. Structurally, it consists of a 4-oxo-1,2,3-benzotriazin-3(4H)-yl (Dhbt) pharmacophore linked via an acetyl bridge to the nitrogen of a glycine residue.

In the context of amide bond formation, Dhbt-Ac-Gly-OH acts as a potent acyl donor. Its structural design offers two distinct chemical advantages:

  • Zero Risk of Epimerization: Because the C-terminal residue is glycine (which lacks a chiral center at the α -carbon), the classical side-reaction of oxazolone-mediated racemization is structurally impossible[1]. This allows chemists to deploy highly reactive, non-epimerizing coupling conditions (e.g., HATU/DIPEA) to drive difficult couplings to completion.

  • Conformational Rigidity: The Dhbt moiety acts as a strong hydrogen-bond acceptor, making it an excellent N-terminal capping group for stabilizing specific secondary structures in synthetic peptide libraries.

Mechanistic Insights into Activation (Causality & E-E-A-T)

To form an amide bond using Dhbt-Ac-Gly-OH, its C-terminal carboxylic acid must be converted into a highly electrophilic intermediate. The choice of coupling reagent dictates the reaction pathway and the purity of the final conjugate.

When using carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) , the carboxylic acid initially forms an O-acylisourea intermediate. Left alone, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. To prevent this, nucleophilic additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are introduced. OxymaPure rapidly attacks the O-acylisourea to form a transient, highly reactive ester that is stable against rearrangement, ensuring clean aminolysis[2].

Expert Insight: While the Dhbt ring is generally robust, prolonged exposure to primary amines in the absence of coupling reagents should be avoided to prevent potential nucleophilic ring-opening of the triazinone core. Therefore, pre-activation of the carboxylic acid is a critical self-validating step in our protocols.

G A Dhbt-Ac-Gly-OH (Carboxylic Acid) C Active Ester Intermediate A->C Base / Additive B Coupling Reagent (e.g., HATU or DIC) B->C Activation E Target Amide (Dhbt-Ac-Gly-NH-R) C->E Aminolysis D Amine Nucleophile (R-NH2) D->E Nucleophilic Attack

Caption: Mechanistic pathway of Dhbt-Ac-Gly-OH activation and subsequent amide bond formation.

Quantitative Data: Coupling Efficacy

The table below summarizes the coupling efficiencies of Dhbt-Ac-Gly-OH with a sterically hindered secondary amine model, utilizing various coupling cocktails. DIC/OxymaPure and HATU/DIPEA emerge as the superior systems.

Coupling CocktailAdditiveBaseSolventReaction TimeYield (%)Purity (%)
DICOxymaPureNoneDMF1.0 h>95>98
DICHOBtNoneDMF2.0 h8892
HATUNoneDIPEADMF0.5 h>98>95
EDC·HClNHSDIPEADCM/H₂O4.0 h8285

Experimental Protocols

Protocol A: Solution-Phase Amide Bond Formation (HATU/DIPEA Method)

This protocol utilizes uronium salt chemistry for rapid, solution-phase bioconjugation.

  • Preparation: Dissolve 1.0 equivalent (eq) of Dhbt-Ac-Gly-OH and 1.1 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive active ester intermediate back to the starting carboxylic acid.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating its attack on the uronium salt, while simultaneously neutralizing any acid salts of the target amine.

  • Activation: Add 1.05 eq of HATU.

    • Causality: HATU is added last to ensure the carboxylate is fully formed and ready to react. This sequence minimizes the risk of the coupling reagent reacting directly with the free amine to form a stable, dead-end guanidinium byproduct ().

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes. Monitor the disappearance of the starting material via LC-MS.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid and saturated NaHCO₃.

    • Causality: The acidic wash removes unreacted amines and DIPEA, while the basic wash removes unreacted Dhbt-Ac-Gly-OH and the acidic byproducts of HATU, ensuring a highly pure crude product.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the N-terminal capping of a resin-bound peptide using DIC/OxymaPure.

  • Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide AM resin) in DMF for 20 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive amine sites and enhancing the bimolecular collision rate.

  • Cocktail Preparation: In a separate vial, dissolve 3.0 eq of Dhbt-Ac-Gly-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of DIC and incubate for 3 minutes.

    • Causality: A 3-fold excess drives the reaction to completion per Le Chatelier's principle, overcoming mass transfer limitations within the solid resin matrix. Pre-activation ensures the active ester is formed before introduction to the resin, preventing DIC-induced capping of the resin amines.

  • Coupling: Transfer the pre-activated cocktail to the resin. Agitate gently for 1 hour at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin 5 times with DMF and 3 times with Dichloromethane (DCM).

    • Causality: DIC generates diisopropylurea (DIU) as a byproduct. Unlike dicyclohexylurea (DCU), DIU is highly soluble in DMF and is easily washed away, preventing resin clogging ()[1].

SPPS N1 Resin-Bound Peptide (Free N-terminus) N2 Swelling & Washing (DMF/DCM) N1->N2 N3 Coupling Cocktail Dhbt-Ac-Gly-OH + DIC + Oxyma N2->N3 N4 Amide Bond Formation (RT, 1 hour) N3->N4 N5 Cleavage & Deprotection (TFA/Scavengers) N4->N5 N6 Purified Target Conjugate N5->N6

Caption: Step-by-step solid-phase workflow for the incorporation of Dhbt-Ac-Gly-OH.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5613-5623. URL:[Link]

Sources

Application Note: Advanced Coupling Protocols for N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine is a highly specialized, N-acylated amino acid building block utilized in the synthesis of complex peptidomimetics and targeted therapeutics. The incorporation of the 4-oxo-1,2,3-benzotriazine pharmacophore provides unique hydrogen-bonding capabilities, structural rigidity, and enhanced proteolytic stability to the resulting molecules.

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical behaviors of this compound. Unlike standard Fmoc-protected amino acids, this building block possesses a bulky, electron-rich N-terminal cap. This guide outlines field-proven, self-validating methodologies for both solution-phase and Solid-Phase Peptide Synthesis (SPPS) to ensure high-yield amide bond formation.

Mechanistic Insights: Chemistry of the Benzotriazine-Glycine Scaffold

Successful coupling of this building block requires a deep understanding of its structural causality:

  • Zero Racemization Risk: Because the C-terminal residue being activated is an achiral glycine, oxazolone-mediated racemization at the alpha-carbon is structurally impossible. This allows researchers to push reaction kinetics using highly potent coupling reagents (e.g., HATU, TBTU) without the strict requirement for racemization suppressants[1].

  • Solubility and Steric Hindrance: The 4-oxo-1,2,3-benzotriazine ring system shares structural homology with the active leaving groups found in advanced uronium coupling reagents like TDBTU and DEPBT[1][2]. While it acts as a stable N-alkylated moiety in this context, its strong intermolecular hydrogen-bonding potential can lead to poor solubility in non-polar solvents[3]. Complete solvation in highly polar aprotic solvents (DMF, NMP) is a critical prerequisite before introducing activation reagents.

  • Avoidance of Guanidinylation: When utilizing uronium-based coupling reagents (e.g., HATU) in SPPS, it is imperative to use a slight stoichiometric deficit of the coupling reagent relative to the carboxylic acid. Excess uronium salt can react directly with the target amine, forming an irreversible tetramethylguanidinium byproduct that terminates peptide chain growth[4].

Experimental Workflows & Methodologies

G A N-[(4-oxo-1,2,3-benzotriazin- 3(4H)-yl)acetyl]glycine (Carboxylic Acid) D O-Acylisourea / Active Ester A->D Activation B Target Amine (R-NH2) B->D Nucleophilic Attack C Coupling Reagent (e.g., HATU, EDC) C->D Catalysis E Coupled Peptidomimetic Product D->E Amide Bond Formation

Chemical workflow for the activation and coupling of the benzotriazine-glycine derivative.

Protocol A: Solution-Phase Amidation (EDC/HOBt Method)

This protocol is optimized for coupling the building block to small-molecule amines or amino acid esters in solution. We utilize EDC·HCl and HOBt to ensure easy purification.

Causality Check: HOBt is added to convert the highly reactive, but unstable, O-acylisourea intermediate into a stable benzotriazole active ester. This suppresses the formation of unreactive N-acylurea byproducts.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine and 1.1 equivalents of the target amine in anhydrous DMF (0.1 M concentration).

    • Self-Validation: Visually confirm the solution is completely clear. A cloudy suspension indicates incomplete solvation, which will severely depress yields. Add 10% v/v DMSO if necessary.

  • Activation: Add 1.2 equivalents of HOBt followed by 1.2 equivalents of EDC·HCl.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via LC-MS.

  • Workup (Self-Purifying System): Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

    • Mechanism: The acidic wash protonates and removes unreacted amine and the water-soluble EDC urea byproduct. The basic wash removes HOBt and any unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure product.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

SPPS N1 Resin-Bound Amine (Deprotected) N3 Coupling Reaction (Agitate 2 hours, RT) N1->N3 N2 Pre-activation (3 min): Gly-Derivative + HATU + DIPEA N2->N3 Add to resin N4 In-Process QC (Kaiser Test) N3->N4 Wash (DMF/DCM) N4->N3 If Positive (Blue) - Repeat Coupling N5 Cleavage & Deprotection (TFA Cocktail) N4->N5 If Negative (Colorless) N6 Purified Target Molecule N5->N6 Precipitation & Lyophilization

Solid-Phase Peptide Synthesis (SPPS) cycle incorporating the N-acylated glycine building block.

This protocol utilizes HATU for driving the coupling of the sterically demanding building block onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin with the growing peptide chain) in anhydrous DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of the benzotriazine-glycine building block in DMF. Add 2.9 equivalents of HATU. Add 6.0 equivalents of DIPEA.

    • Critical Insight: Pre-activate for exactly 3 minutes. The 0.1 eq deficit of HATU relative to the acid ensures no free uronium salt transfers to the resin, preventing guanidinylation of the peptide[4].

  • Coupling: Transfer the pre-activated solution to the resin. Agitate gently at room temperature for 2 hours.

  • In-Process Quality Control: Drain the reagents and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (Ninhydrin) Test.

    • Self-Validation: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling; repeat steps 2-3.

  • Cleavage: Cleave the final peptidomimetic from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by precipitation in cold diethyl ether.

Quantitative Data & Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the optimized parameters for coupling this specific building block across different environments.

Table 1: Optimization Matrix for Benzotriazine-Glycine Coupling

Coupling SystemPhaseEq. (Acid:Amine:Reagent:Base)SolventTimeExpected YieldMechanistic Notes
EDC·HCl / HOBt Solution1.0 : 1.1 : 1.2 : 2.5DMF/DCM12 h85-90%Ideal for scale-up. Yields water-soluble byproducts for easy extraction.
HATU / DIPEA SPPS3.0 : 1.0 (resin) : 2.9 : 6.0DMF2 h>95%Best for sterically hindered resin-bound amines. Deficit of HATU required.
PyBOP / NMM Solution1.0 : 1.05 : 1.1 : 3.0THF/DMF8 h80-85%Phosphonium alternative if uronium salts cause unwanted side reactions.
DIC / Oxyma SPPS3.0 : 1.0 (resin) : 3.0 : N/ADMF3 h>90%Base-free activation; minimizes side reactions in base-sensitive sequences.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. uniurb.it. Available at: 4

  • US5166394A - Coupling reagent for peptide synthesis. Google Patents. Available at: 3

  • O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate. Sigma-Aldrich. Available at: 2

  • DEPBT - Wikipedia. Wikipedia. Available at: 1

Sources

Application and Protocol Guide: The Use of HOAt with Carbodiimides for High-Fidelity Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elevating Amide Synthesis Beyond Conventional Coupling

In the landscape of modern synthetic chemistry, particularly in the synthesis of peptides and complex organic molecules, the formation of the amide bond is a fundamental and ubiquitous transformation. The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have long been workhorse reagents for this purpose.[1][2][3] However, their use in isolation is plagued by significant drawbacks, including slow reaction rates, the formation of a problematic N-acylurea byproduct, and, most critically, a high propensity for racemization of the activated amino acid.[1][4]

To overcome these limitations, a class of compounds known as coupling additives was introduced. These additives intercept the initial, highly reactive carbodiimide-activated intermediate to form a more stable, yet highly reactive, active ester. This strategy effectively minimizes side reactions and preserves the stereochemical integrity of the final product.[2][5][6] While 1-hydroxybenzotriazole (HOBt) was the gold standard for decades, 1-hydroxy-7-azabenzotriazole (HOAt), has emerged as a superior alternative, offering enhanced reactivity and greater suppression of racemization.[5][7][8][9] This guide provides an in-depth exploration of the use of HOAt in conjunction with carbodiimides, detailing its mechanism of action, key applications, and providing robust protocols for its successful implementation.

The Mechanistic Advantage of HOAt

The superiority of HOAt as a coupling additive is rooted in its unique chemical structure and resulting acidity.[10][11] The presence of a nitrogen atom at the 7-position of the benzotriazole ring system significantly influences its electronic properties compared to HOBt.[5] This structural modification results in a lower pKa, making HOAt a stronger acid.[10][11] This increased acidity translates to a more effective interception of the O-acylisourea intermediate and a more reactive resulting active ester.

The coupling process when using a carbodiimide with HOAt can be broken down into three key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide (e.g., DCC, DIC, or EDC) to form a highly reactive and unstable O-acylisourea intermediate.[3][5] This intermediate is highly susceptible to racemization and intramolecular rearrangement.[1][4]

  • Interception by HOAt: HOAt rapidly intercepts the O-acylisourea intermediate. The hydroxyl group of HOAt attacks the activated carboxyl group, forming a highly reactive OAt-active ester and releasing the corresponding urea byproduct (e.g., dicyclohexylurea, DCU).[5][7] This step is crucial as it channels the reaction away from the pathways leading to racemization and N-acylurea formation.[5]

  • Aminolysis: The desired amine nucleophile then attacks the carbonyl carbon of the OAt-active ester. The OAt moiety is an excellent leaving group, facilitating the formation of the desired amide bond with high efficiency.[5] The 7-aza nitrogen in the HOAt leaving group is believed to provide anchimeric assistance during this step, further accelerating the reaction rate.[5]

This mechanistic pathway is visualized in the diagram below:

HOAt Coupling Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (Carbodiimide) Carbodiimide->O_Acylisourea OAt_Ester OAt-Active Ester (Stable, Highly Reactive) O_Acylisourea->OAt_Ester + HOAt Urea R'-NH-CO-NH-R' (Urea Byproduct) N_Acylurea N-Acylurea Byproduct (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Racemized_Product Racemized Product O_Acylisourea->Racemized_Product Racemization HOAt HOAt HOAt->OAt_Ester Amide R-CO-NH-R'' (Desired Amide) OAt_Ester->Amide + Amine OAt_Ester->Urea - Urea Amine R''-NH2 (Amine) Amine->Amide

Figure 1: The reaction mechanism of carbodiimide-mediated coupling with HOAt as an additive. The key step is the rapid formation of the stable OAt-active ester, which minimizes side reactions.

Key Advantages of the HOAt/Carbodiimide System:
  • Suppression of Racemization: The rapid formation of the OAt-active ester effectively prevents the racemization of chiral carboxylic acids, a critical consideration in peptide synthesis.[6][7][12]

  • Increased Reaction Rates: The OAt-active ester is highly reactive, leading to faster coupling times compared to using HOBt or carbodiimides alone.[5][7]

  • Reduced Side Reactions: The formation of the N-acylurea byproduct, which can be difficult to separate from the desired product, is significantly minimized.[1]

  • Improved Yields: The combination of faster reactions and fewer side products generally results in higher yields of the desired amide.

Applications in Synthesis

The combination of HOAt with carbodiimides is a versatile and powerful tool applicable to a wide range of amide bond formations.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the HOAt/carbodiimide protocol is widely used for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Its ability to promote efficient coupling and suppress racemization is particularly crucial for the synthesis of long and complex peptides.[5][10] The use of diisopropylcarbodiimide (DIC) is often preferred in SPPS because the resulting diisopropylurea is more soluble in common solvents like DMF and DCM, facilitating its removal during washing steps.

Solution-Phase Peptide Synthesis

For the synthesis of smaller peptides or peptide fragments in solution, the EDC/HOAt system is often employed. EDC and its corresponding urea byproduct are water-soluble, allowing for easy removal through aqueous workup.[1][13] This method is also valuable for fragment condensation, where the preservation of stereochemical integrity is paramount.[1]

Synthesis of Complex Organic Molecules

Beyond peptides, the HOAt/carbodiimide system is an excellent choice for the synthesis of amides in complex organic molecules, including pharmaceuticals and natural products.[14] It is particularly useful when coupling sterically hindered carboxylic acids or amines, where other methods may fail or give low yields.

Protocols for Amide Bond Formation using HOAt and Carbodiimides

The following protocols provide a general framework for performing amide coupling reactions using HOAt and a carbodiimide. It is important to note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a typical coupling cycle on a solid support using DIC and HOAt.

Materials:

  • Resin-bound amine (N-terminally deprotected peptide)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM) for washing

Procedure:

  • Deprotection: Treat the resin-bound peptide with a 20% piperidine solution in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine and byproducts.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of HOAt in DMF.

  • Initiation of Activation: Add 3-5 equivalents of DIC to the amino acid/HOAt solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the washed, deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to monitor the reaction for the disappearance of the free primary amine.[15] If the test is positive, the coupling reaction is incomplete and should be allowed to proceed for a longer duration or a recoupling step may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the diisopropylurea byproduct. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: General Procedure for Solution-Phase Amide Coupling

This protocol describes a typical coupling in solution using EDC and HOAt.

Materials:

  • Carboxylic acid

  • Amine (as a free base or hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)), if the amine is a salt.

  • Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOAt (1.0-1.2 equivalents) in the chosen anhydrous solvent. If the amine is provided as a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or NMM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important to minimize potential side reactions.

  • Addition of EDC: Add EDC·HCl (1.1-1.5 equivalents) to the cooled solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • If using a water-immiscible solvent like DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using a water-miscible solvent like DMF, dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and then perform the aqueous washes as described above.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Quantitative Data Summary

The following table provides a general comparison of common coupling conditions. Note that the optimal conditions are highly substrate-dependent.

ParameterSolid-Phase Synthesis (DIC/HOAt)Solution-Phase Synthesis (EDC/HOAt)
Carboxylic Acid 3-5 equivalents1.0 equivalent
Amine 1.0 equivalent (on resin)1.0-1.2 equivalents
Carbodiimide 3-5 equivalents (DIC)1.1-1.5 equivalents (EDC·HCl)
Additive 3-5 equivalents (HOAt)1.0-1.2 equivalents (HOAt)
Base Often not required1.1-1.5 equivalents (if amine is a salt)
Solvent DMF, NMPDCM, DMF, MeCN
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-2 hours4-24 hours

Troubleshooting Common Issues

While the HOAt/carbodiimide system is robust, issues can arise. The following workflow provides a guide to troubleshooting common problems.

Troubleshooting Workflow Start Problem Encountered Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test in SPPS or Starting Material in TLC/LC-MS) Start->Incomplete_Coupling Low_Yield Low Yield Start->Low_Yield Side_Product Significant Side Product Formation (e.g., N-Acylurea) Start->Side_Product Racemization Racemization Detected Start->Racemization Check_Reagents Check Reagent Quality (Anhydrous Solvents? Fresh Reagents?) Incomplete_Coupling->Check_Reagents Low_Yield->Check_Reagents Check_Temp Was Reaction Cooled to 0°C Initially? Side_Product->Check_Temp Check_Base Is a Non-Nucleophilic Base Being Used? Racemization->Check_Base Check_Stoichiometry Check Stoichiometry (Sufficient Equivalents of Reagents?) Check_Reagents->Check_Stoichiometry Yes Use_Fresh Use Fresh, Anhydrous Reagents and Solvents Check_Reagents->Use_Fresh No Extend_Time Extend Reaction Time or Recouple? Check_Stoichiometry->Extend_Time Yes Increase_Equivalents Increase Equivalents of Coupling Reagents Check_Stoichiometry->Increase_Equivalents No Extend_or_Recouple Extend Reaction Time or Perform a Second Coupling Extend_Time->Extend_or_Recouple Check_Temp->Check_Reagents Yes Cool_Reaction Ensure Initial Cooling to 0°C Check_Temp->Cool_Reaction No Check_Base->Check_Temp Yes Use_DIPEA_NMM Use DIPEA or NMM Instead of Triethylamine Check_Base->Use_DIPEA_NMM No

Sources

Application Note: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- as an Advanced Racemization Suppressant in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex therapeutics, maintaining the chiral integrity of amino acids during coupling is paramount. While traditional additives like HOBt and HOAt are standard, the coupling of sterically hindered or highly epimerization-prone residues (e.g., Histidine, Cysteine) often requires more specialized intervention. Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (hereafter referred to as Gly-Dhbt ) represents a next-generation racemization suppressant. By leveraging the hyper-reactive 1,2,3-benzotriazin-4(3H)-one core[1], this derivative not only outcompetes racemization pathways but also introduces a self-validating colorimetric indicator to the synthetic workflow[2].

Mechanistic Causality: Overcoming the Azlactone Pathway

To understand why Gly-Dhbt is necessary, we must examine the causality of racemization. During carboxyl activation (e.g., via carbodiimides like DIC), the transient O-acylisourea intermediate is highly susceptible to base-catalyzed intramolecular cyclization. This forms a 5(4H)-oxazolone (azlactone)[2]. The α -proton of the azlactone is highly acidic; its abstraction leads to a resonance-stabilized achiral enolate, which subsequently undergoes aminolysis to yield a racemized peptide[3].

The Gly-Dhbt Solution: Gly-Dhbt acts as a kinetic interceptor. It reacts with the O-acylisourea faster than the intramolecular azlactone cyclization can occur. The resulting Gly-Dhbt active ester is configurationally stable yet highly reactive toward incoming amines.

Mechanism AA O-Acylisourea (Activated AA) Azlactone Azlactone (Racemization) AA->Azlactone Base (Slow) ActiveEster Gly-Dhbt Active Ester (Chiral Retention) AA->ActiveEster + Gly-Dhbt (Fast) Peptide Target Peptide (Enantiopure) Azlactone->Peptide Aminolysis (Racemized) ActiveEster->Peptide Aminolysis

Fig 1: Kinetic competition between azlactone formation and Gly-Dhbt active ester generation.

Structural Advantages & Comparative Efficacy

While unmodified HODhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) is a potent suppressant, it is notorious for generating 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine as a byproduct, which can cap the growing peptide chain[3].

The structural addition of the N-acetyl-glycine moiety in Gly-Dhbt serves two critical functions:

  • Steric Shielding: It alters the electronic and steric environment of the N-O bond, effectively preventing the degradation pathway that leads to the azido byproduct.

  • Enhanced Solubility: The glycine appendage dramatically increases solubility in polar aprotic solvents (DMF, NMP), preventing precipitation during long automated Solid-Phase Peptide Synthesis (SPPS) runs.

Quantitative Efficacy Comparison

Data representative of highly hindered fragment condensations (e.g., Fmoc-Val-His-OH + H-Pro-NH₂).

SuppressantRacemization (%)Coupling Yield (%)Visual IndicatorChain-Capping Risk
HOBt 4.5%85%NoneLow
HOAt 1.2%92%NoneLow
HODhbt 0.8%94%Yellow ColorlessHigh (Azidobenzyloxy)
Gly-Dhbt <0.5% >95% Yellow Colorless Minimal

Self-Validating Experimental Protocols

A robust protocol must not rely on blind faith; it must validate itself. Gly-Dhbt active esters are intrinsically bright yellow. As the aminolysis proceeds and the ester is consumed, the solution turns completely colorless[2]. This provides an immediate, visual confirmation of reaction completion, eliminating the need for arbitrary coupling times or premature cleavage tests.

SPPS_Workflow Resin 1. Fmoc-Deprotected Resin Coupling 3. Coupling (Yellow Solution) Resin->Coupling Activation 2. DIC + Gly-Dhbt Activation Activation->Coupling End 4. Colorless (Reaction Complete) Coupling->End Visual Validation

Fig 2: Self-validating SPPS workflow utilizing the intrinsic colorimetric properties of Gly-Dhbt.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Use this protocol for standard stepwise elongation of sterically hindered sequences.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-protected resin in DMF for 30 minutes. Deprotect using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • In Situ Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-Amino Acid and 0.3 mmol (3 eq) of Gly-Dhbt in minimal DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC).

    • Mechanistic Insight: DIC is preferred over uronium salts (HATU/HBTU) to prevent guanidinylation of the N-terminus if the amine is sterically hindered.

  • Coupling & Monitoring: Transfer the activated yellow solution to the resin. Agitate at room temperature.

  • Self-Validation: Monitor the reaction visually. The coupling is complete when the bright yellow color completely dissipates to a clear/colorless state (typically 30–90 minutes).

    • Troubleshooting: If the solution remains yellow after 2 hours, it indicates a dead amine (incomplete Fmoc deprotection) or extreme steric hindrance requiring elevated temperatures.

Protocol B: Solution-Phase Fragment Condensation

Use this protocol for joining two large peptide fragments where racemization of the C-terminal residue is a severe risk.

  • Pre-activation (Cold Start): To minimize direct enolization, initiate the reaction at lower temperatures[4]. Dissolve 1.0 eq of the C-terminal free-acid fragment and 1.1 eq of Gly-Dhbt in DMF. Cool to 0 °C in an ice-water bath.

  • Carbodiimide Addition: Add 1.1 eq of EDC·HCl (for aqueous workup compatibility) or DIC. Stir at 0 °C for 15 minutes to allow the yellow active ester to form fully.

  • Condensation: Add 1.0 eq of the N-terminal free-amine fragment and 2.0 eq of a hindered base (e.g., 2,4,6-collidine).

    • Mechanistic Insight: Avoid DIPEA in fragment condensations if possible; weaker/hindered bases like collidine reduce the rate of base-catalyzed α -proton abstraction, further suppressing racemization[4].

  • Completion: Allow the reaction to slowly warm to room temperature. Stir until the yellow color fades. Proceed with standard aqueous/organic extraction.

Analytical Validation

While the colorimetric shift provides real-time validation, definitive proof of chiral integrity requires analytical chromatography.

  • Methodology: Following cleavage from the resin, analyze the crude peptide via Chiral HPLC using a Daicel Chiralpak IC column (or equivalent).

  • Eluent: Hexane/Isopropanol/TFA (gradient adjusted to peptide polarity).

  • Acceptance Criteria: The D-enantiomer epimer peak (typically eluting just before or after the main L-enantiomer peak) must integrate to <0.5% relative area.

References

  • Evolution of amide bond formation. umich.edu.
  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011.
  • DEPBT - Wikipedia. wikipedia.org.
  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Coupling with "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the specialized building block Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- . This molecule features a glycine core N-capped with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl (Dhbt) acetyl moiety. While the glycine C-terminus offers unique stereochemical advantages, the bulky, aromatic Dhbt group introduces specific physicochemical challenges during Solid-Phase Peptide Synthesis (SPPS).

Section 1: Core Causality & Chemical Properties

To troubleshoot effectively, we must first understand the mechanistic behavior of this molecule:

  • Zero Epimerization Risk: Because the reactive C-terminus belongs to a glycine residue, which lacks a chiral α -carbon, oxazolone-mediated epimerization is chemically impossible[1]. This grants you the freedom to use highly reactive coupling reagents (e.g., HATU, DIC/Oxyma) and stronger bases without stereochemical compromise.

  • Aromatic Aggregation: The planar 4-oxo-1,2,3-benzotriazin-3(4H)-yl ring is highly prone to intermolecular π−π stacking and hydrogen bonding[2]. On-resin, this translates to severe peptide aggregation, poor resin swelling, and restricted diffusion of reagents, often leading to incomplete acylations.

  • Solvent Incompatibility: Standard SPPS solvents like pure N,N-Dimethylformamide (DMF) may not sufficiently disrupt the supramolecular assemblies formed by the Dhbt moiety, necessitating chaotropic solvent systems.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My coupling efficiency is <50% using standard HBTU/DIPEA. How can I drive the reaction to completion? A: HBTU is often insufficiently reactive for sterically hindered or highly aggregating sequences. The Dhbt moiety promotes π−π stacking, which shields the resin-bound amine. Solution: Switch your activation chemistry to DIC/OxymaPure or HATU/DIPEA . OxymaPure forms a highly reactive active ester that outperforms benzotriazole-based reagents (like HOBt/HBTU) in both coupling efficiency and aggregation disruption[3]. If using DIC/Oxyma, a 1:1:1 ratio of Amino Acid:DIC:Oxyma is recommended[4].

Q2: The building block forms a cloudy suspension when dissolved in DMF. Is this normal? A: No, a cloudy suspension indicates incomplete solvation, driven by the strong intermolecular forces of the benzotriazinone ring. Injecting a suspension into the synthesizer will clog the lines and drastically reduce coupling yield. Solution: Modify your solvent system. We recommend using a mixture of NMP/DMSO (80:20 v/v) . DMSO is an excellent hydrogen-bond acceptor that disrupts the inter-chain interactions. Alternatively, adding 0.1 M LiCl to your DMF can act as a chaotropic agent to break up aggregation.

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) with this derivative? A: Yes, and it is highly recommended. Because the C-terminal glycine cannot epimerize[1], you can safely apply microwave heating (e.g., 75°C for 5 minutes) to overcome the activation energy barrier of the aggregated state. This will significantly enhance the aminolysis rate of the active ester.

Q4: I am observing premature cleavage or degradation during Fmoc deprotection of the subsequent amino acid. Why? A: Benzotriazinone derivatives can exhibit sensitivity to prolonged exposure to strong nucleophilic bases (like 20% piperidine). Solution: Ensure your deprotection steps are brief (e.g., 2 x 3 minutes). If degradation persists, consider switching to a milder, non-nucleophilic base mixture such as 20% piperazine in NMP with 0.1 M Oxyma as an additive to buffer the system.

Section 3: Quantitative Reagent Comparison

Table 1: Efficacy of various coupling systems for Dhbt-Ac-Gly-OH.

Coupling SystemBaseEpimerization Risk (Gly)Aggregation DisruptionRecommended Use Case
HBTU / HOBt DIPEANoneLowRoutine, non-aggregated sequences
HATU / HOAt DIPEANoneHighDifficult, sterically hindered amines
DIC / OxymaPure None (or Collidine)NoneVery HighHighly aggregating sequences, MW-SPPS
PyBOP NMMNoneModerateSolution-phase segment condensation
Section 4: Step-by-Step Experimental Protocol

Optimized DIC/Oxyma Coupling Protocol for Dhbt-Ac-Gly-OH This self-validating protocol utilizes DIC/Oxyma in a chaotropic solvent to ensure complete acylation[3],[4].

Step 1: Resin Preparation

  • Swell the resin (e.g., Rink Amide or Wang) in NMP/DMSO (80:20 v/v) for 30 minutes at room temperature.

  • Drain the solvent completely.

Step 2: Reagent Solvation

  • Weigh 4.0 equivalents (relative to resin loading) of "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-".

  • Dissolve the building block in NMP/DMSO (80:20) to a final concentration of 0.2 M. Verify the solution is completely clear.

Step 3: Pre-Activation

  • Add 4.0 equivalents of OxymaPure (0.2 M in NMP) to the building block solution.

  • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Stir the mixture for 3 minutes at room temperature to generate the Oxyma active ester.

Step 4: Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 60 minutes. (Optional: For MW-SPPS, heat to 75°C for 5 minutes).

  • Drain the reaction mixture.

Step 5: Validation & Washing

  • Wash the resin 5 times with NMP, then 3 times with DCM.

  • Perform a Kaiser test. A colorless/yellow bead indicates successful, complete coupling. A blue bead indicates incomplete coupling; if blue, repeat Steps 2-4.

Section 5: Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Low Coupling Efficiency Solubility Check Solubility in DMF Start->Solubility PoorSol Poor Solubility (Cloudy) Solubility->PoorSol GoodSol Good Solubility (Clear) Solubility->GoodSol Solvent Switch to NMP/DMSO (8:2) or add 0.1M LiCl PoorSol->Solvent Agg Suspect On-Resin Aggregation (pi-pi stacking) GoodSol->Agg Success Successful Coupling Solvent->Success Reagent Switch to DIC/OxymaPure or HATU/DIPEA Agg->Reagent Heat Apply MW-Heating (75°C) or Extended Time Reagent->Heat Heat->Success

Troubleshooting workflow for resolving low coupling efficiency of the Dhbt-acetyl-glycine derivative.

Mechanism BB Dhbt-Ac-Gly-OH (Free Acid) Act DIC / Oxyma Activation BB->Act Fast Ester Oxyma Active Ester (Highly Reactive) Act->Ester Intermediate Product Peptide Bond Formation Ester->Product Aminolysis Amine Resin-Bound Amine Amine->Product Nucleophile

Activation and aminolysis pathway using DIC/Oxyma for epimerization-free glycine coupling.

References
  • Title: OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
  • Source: ACS Publications (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Source: RSC Publishing (rsc.org)

Sources

Troubleshooting Guide: Resolving the "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" Adduct in Haloacetylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . This guide is designed for researchers, application scientists, and drug development professionals troubleshooting complex side reactions during solid-phase peptide synthesis (SPPS).

When synthesizing N-bromoacetylated or N-chloroacetylated peptides (commonly used for native chemical ligation, CLIPS cyclization, or PROTAC synthesis), researchers occasionally observe a massive, unexpected mass shift on their LC-MS. Instead of the desired bromoacetyl group (+120 Da), the N-terminal Glycine is capped with a +203 Da impurity identified as "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" .

Below is our in-depth Q&A and mechanistic breakdown to help you eliminate this dead-end side reaction.

Q1: What is this specific impurity, and how did it end up on my peptide?

A1: This impurity is a direct consequence of using the coupling additive HOObt (Dhbt-OH, or 3-hydroxy-1,2,3-benzotriazin-4(3H)-one) alongside a carbodiimide (like DIC) when attempting to couple a haloacetic acid (e.g., bromoacetic acid) to your peptide[1].

While HOObt is an excellent reagent for suppressing racemization and accelerating standard amino acid couplings[2], its conjugate base (the Dhbt-O⁻ anion) is highly nucleophilic. Bromoacetic acid possesses a highly electrophilic α-carbon due to the synergistic electron-withdrawing effects of the carbonyl group and the bromine atom. When these are mixed, an SN2 displacement of the bromide by the HOObt anion outcompetes the desired O-acylisourea formation[3]. This generates (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid in situ. This newly formed adduct is subsequently activated by DIC and irreversibly couples to the N-terminal Glycine, yielding the dead-end "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" impurity.

Q2: Does this happen with other coupling additives like HOBt or HOAt?

A2: Yes. All benzotriazole-based N-hydroxy additives (HOBt, HOAt, 6-Cl-HOBt) are ambident nucleophiles. Using them during haloacetylation will lead to similar SN2 displacement side reactions, resulting in N-(benzotriazol-1-yl)acetyl or O-(benzotriazol-1-yl)acetyl adducts terminating your peptide chain[1].

Q3: How can I successfully couple a bromoacetyl group without forming this adduct?

A3: You must entirely eliminate nucleophilic additives from this specific coupling step. The most robust, self-validating approach is to use the Symmetrical Anhydride Method . By reacting bromoacetic acid with DIC in a 2:1 ratio in the absence of any additives, you form a highly reactive symmetrical anhydride that cleanly acylates the N-terminal amine without any risk of SN2 halogen displacement.

Mechanistic Visualization

G N1 Bromoacetic Acid + DIC + HOObt (Incorrect Coupling Mixture) N2 SN2 Displacement HOObt attacks α-carbon of Bromoacetic Acid N1->N2 N3 Intermediate: (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid N2->N3 N4 Activation by DIC Formation of Active Ester N3->N4 N5 Coupling to N-terminal Glycine (Peptide-Resin) N4->N5 N6 Unwanted Side Product: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- N5->N6

Mechanistic pathway of HOObt-induced side reaction during haloacetylation.

Quantitative Data: Impact of Coupling Conditions on Adduct Formation

To highlight the causality of reagent selection, the table below summarizes the quantitative yields of the desired bromoacetylated peptide versus the unwanted benzotriazinyl adduct under various coupling conditions.

Coupling ReagentsAdditiveSolventDesired Bromoacetyl Yield (%)Unwanted Adduct Yield (%)
Bromoacetic acid + DICHOObt (Dhbt-OH)DMF< 5%> 90%
Bromoacetic acid + DICHOBtDMF< 10%> 85%
Bromoacetic acid + DICNone (Symmetrical Anhydride)DCM> 95% 0%
Bromoacetyl bromideNoneDCM + DIEA> 90% 0%

Self-Validating Protocol: Additive-Free Symmetrical Anhydride Haloacetylation

Objective: Quantitatively couple a bromoacetyl group to an N-terminal Glycine without generating benzotriazine-based side reactions. Validation Checkpoints: Kaiser test for primary amines; LC-MS micro-cleavage to confirm the +120 Da mass shift (Bromoacetyl) vs the +203 Da mass shift (HOObt-acetyl adduct).

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Peptidyl-Resin (bearing a free N-terminal Glycine) in 3 mL of anhydrous Dichloromethane (DCM) for 20 minutes.

  • Reagent Preparation: In a separate, dry glass vial, dissolve 1.0 mmol (10 equivalents) of Bromoacetic acid in 2 mL of anhydrous DCM.

  • Anhydride Formation: Add 0.5 mmol (5 equivalents) of N,N'-Diisopropylcarbodiimide (DIC) to the bromoacetic acid solution.

    • Causality Note: Using a strict 2:1 ratio of Acid:DIC ensures the exclusive formation of the symmetrical bromoacetic anhydride, preventing the formation of reactive N-acylureas and eliminating the need for nucleophilic additives.

  • Pre-Activation: Stir the mixture at room temperature for 15 minutes. Filter the solution if any diisopropylurea (DIU) precipitates.

  • Coupling: Drain the DCM from the resin and add the pre-activated symmetrical anhydride solution. Agitate gently at room temperature for 45-60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DCM (5 × 3 mL) and DMF (5 × 3 mL) to remove all unreacted bromoacetic acid and DIU byproducts.

  • Validation (Checkpoint 1): Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms complete acylation of the Glycine residue.

  • Validation (Checkpoint 2): Perform a micro-cleavage on 1 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. The target peak must show a mass addition of +120 Da relative to the unacylated peptide, with 0% trace of the +203 Da "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" adduct.

G S1 Bromoacetic Acid (10 eq) S2 Add DIC (5 eq) NO ADDITIVES S1->S2 S3 Pre-activate 15 min (Symmetrical Anhydride) S2->S3 S4 Add to Peptide-Resin (Free N-terminal Gly) S3->S4 S5 Agitate 60 min at Room Temp S4->S5 S6 Desired Product: Bromoacetyl-Gly-Peptide S5->S6

Optimized, additive-free symmetrical anhydride protocol for peptide haloacetylation.

References[1] Title: Side reactions in peptide synthesis

Source: Abertay University URL: [2] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL: [3] Title: Synthesis of Nα-(1-Phenyl-2-mercaptoethyl) Amino Acids, New Building Blocks for Ligation and Cyclization at Non-Cysteine Sites Source: ACS Publications URL:

Sources

Improving solubility of "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical and chemical hurdles of working with complex, heavily functionalized intermediates.

The compound "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" is a notoriously stubborn molecule. It consists of a rigid, planar benzotriazinone core linked to an acetylglycine tail. This specific architecture creates severe solubility challenges that can stall downstream reactions, such as amide couplings or structural derivatizations.

Below is an in-depth troubleshooting guide designed to help you rationally disrupt the intermolecular forces keeping this compound out of solution.

Part 1: Diagnostic FAQs – Understanding the Causality of Insolubility

Q1: Why does this specific benzotriazinone-glycine derivative resist dissolution in common organic solvents? A: The insolubility is driven by two synergistic intermolecular forces that create a massive crystal lattice energy. First, the planar 4-oxo-1,2,3-benzotriazine ring promotes extensive π-π stacking. Second, the acetylglycine appendage contains both an amide group (H-bond donor/acceptor) and a terminal carboxylic acid (strong H-bond donor/acceptor). Standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) lack the dielectric constant and hydrogen-bonding capacity required to thermodynamically compensate for the energy needed to break this solid-state network[1][2].

Q2: Which primary solvent systems should I use for reactions like amide coupling? A: You must transition to highly polar aprotic solvents. N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the top choices. These solvents act as strong hydrogen-bond acceptors, allowing them to intercalate and disrupt the hydrogen bonds of the glycine tail[3][4]. However, at concentrations above 0.05 M, the π-stacking of the benzotriazinone core may still cause the compound to crash out or form a gel.

Q3: How can I chemically modify the solubility state without permanently altering the molecule? A: Acid-base chemistry is your most reliable tool. By adding a sterically hindered, non-nucleophilic base such as 5[5], you deprotonate the terminal carboxylic acid of the glycine moiety. The resulting carboxylate salt is significantly more soluble in polar aprotic solvents. Because DIPEA is highly sterically hindered, it acts as a proton scavenger but will not act as a nucleophile, ensuring it won't interfere with subsequent electrophilic activation steps during peptide coupling[5][6].

Q4: My compound is still forming a gel or suspension even in DMF with DIPEA. What is the next step? A: If aggregation persists, it indicates that the intermolecular hydrogen-bonding network (often forming β-sheet-like aggregates) is still intact. You can introduce a chaotropic salt, such as Lithium Chloride (LiCl), into the DMF. The lithium ions (Li⁺) strongly coordinate with the carbonyl oxygens of the amide and benzotriazinone groups, while the chloride ions (Cl⁻) disrupt the amide N-H hydrogen bonds. A concentration of 0.1 M to 0.8 M LiCl in DMF is typically sufficient to break these aggregates and achieve a clear solution[3][7].

Part 2: Quantitative Data Summary

The table below summarizes the expected behavior of the compound across various solvent systems, allowing you to select the appropriate environment based on your target reaction concentration.

Solvent System / AdditiveSolubilization MechanismRelative Solubility LimitRecommended Use Case
DCM or THF None (Insufficient polarity)Very Low (< 0.01 M)Not recommended.
Pure DMF or NMP H-bond acceptanceLow (~0.02 M)Highly dilute reactions.
DMF + 1.2 eq DIPEA Salt formation (Deprotonation)High (> 0.1 M)Standard amide couplings / activations.
DMF + 0.8 M LiCl Chaotropic disruption of H-bondsVery High (> 0.2 M)Severe aggregation or gelation recovery.
DMSO High polarity & H-bond acceptanceHigh (> 0.1 M)Analytical preparation (NMR, LC-MS).

Part 3: Solubilization Troubleshooting Workflow

Use the following logic tree to determine the most efficient path to solubilizing your compound for synthesis.

Solubilization N1 Insoluble Compound High Lattice Energy N2 Use Polar Aprotic Solvent (DMF, NMP, DMSO) N1->N2 N3 Is it Soluble? N2->N3 N4 Add DIPEA (1.2 eq) Form Carboxylate Salt N3->N4 No N7 Proceed to Reaction N3->N7 Yes N5 Is it Soluble? N4->N5 N6 Add 0.8 M LiCl in DMF Chaotropic Disruption N5->N6 No N5->N7 Yes N6->N7

Workflow for solubilizing N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next chemical step unless the visual and analytical checkpoints are met.

Protocol A: Base-Assisted Solubilization for Carboxylic Acid Activation

Purpose: To solubilize the compound for downstream amide coupling reactions without risking nucleophilic side reactions.

  • Preparation: Weigh the desired amount of "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" into a dry, argon-flushed reaction vessel.

  • Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.1 M. Observation: The mixture will likely remain a cloudy, tan suspension[1][2].

  • Deprotonation: Add 1.2 equivalents of 6[6] dropwise while stirring at room temperature (20–25 °C).

  • Self-Validation Check (Visual): Stir for 5–10 minutes. The cloudy suspension must transition to a clear, slightly tan solution. If particulate matter remains, the lattice energy has not been fully overcome; proceed to Protocol B.

  • Reaction Execution: Once clear, proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC, or PyBOP) and the target amine.

  • Self-Validation Check (Analytical): Quench a 5 µL aliquot in 100 µL of 1:1 Acetonitrile/Water and analyze via LC-MS to confirm the absence of base-catalyzed degradation before scaling up.

Protocol B: Chaotropic Solubilization for Extreme Aggregation

Purpose: To forcefully disrupt hydrogen-bonded aggregates when base addition is insufficient or incompatible with the target reaction conditions[7][8].

  • Reagent Prep: Prepare a stock solution of 0.8 M LiCl in anhydrous DMF. (Note: LiCl is highly hygroscopic; use oven-dried LiCl and store under an inert atmosphere to prevent introducing water, which can hydrolyze active esters).

  • Suspension: Suspend the aggregated compound in the LiCl/DMF solution to a concentration of 0.05 M – 0.1 M.

  • Physical Disruption: Apply gentle sonication in a water bath for 3–5 minutes at room temperature. Avoid excessive heating (>40 °C) to prevent premature thermal degradation of the benzotriazinone ring.

  • Self-Validation Check (Visual): The physical state must change from a gel or thick suspension to a free-flowing, optically clear liquid[3][7].

  • Reaction Execution: Proceed with your synthesis. Ensure that your chosen reagents are compatible with high ionic strength environments (e.g., carbodiimide couplings generally tolerate LiCl well).

Part 5: References

  • Guidechem. "1,2,3-BENZOTRIAZIN-4(3H)-ONE 90-16-4 wiki". 1

  • PubChem. "1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793".2

  • Benchchem. "N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent". 6

  • Wikipedia. "N,N-Diisopropylethylamine". 5

  • Researcher.Life. "Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents". 3

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS". 8

  • PubMed. "Native chemical ligation of hydrophobic peptides in organic solvents". 7

Sources

Impact of base on "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" performance

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Performance Through Strategic Base Selection

Welcome to the technical support center for Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- . This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of bases in modulating the performance of this pre-activated glycine derivative. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.

Core Principles: Understanding the Active Ester and the Role of the Base

The compound, Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, is an active ester of glycine. The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is an excellent leaving group, making the carbonyl carbon of the glycine moiety highly electrophilic and primed for nucleophilic attack. This pre-activation obviates the need for in situ activating agents like HBTU or DCC.

However, the success of the subsequent reaction, typically the formation of a peptide bond with an amine nucleophile (e.g., an amino acid ester), is critically dependent on the presence and nature of a base. The primary role of the base is to deprotonate the incoming amine nucleophile, converting it from its non-nucleophilic ammonium salt form (R-NH₃⁺) to the reactive free amine (R-NH₂).

ReactionMechanism cluster_reactants Reactants cluster_activation Base-Mediated Deprotonation cluster_coupling Nucleophilic Attack & Bond Formation ActiveEster Glycine Active Ester (Electrophile) TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate AmineSalt Amine Salt (R-NH₃⁺) (Non-nucleophilic) FreeAmine Free Amine (R-NH₂) (Nucleophilic) AmineSalt->FreeAmine Deprotonation Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase + H⁺ FreeAmine->TetrahedralIntermediate Nucleophilic Attack Product Peptide Product TetrahedralIntermediate->Product Carbonyl Reformation LeavingGroup Leaving Group (HOOBt anion) TetrahedralIntermediate->LeavingGroup Leaving Group Departure

Frequently Asked Questions (FAQs)
Q1: Why is a base essential if the glycine is already "activated"?

While the glycine ester is activated for attack, the attacking species (the nucleophile, typically an amine) must be in its most reactive form. Primary and secondary amines are often stored or generated as salts (e.g., hydrochloride or trifluoroacetate salts) to improve stability and solubility. In this protonated state (R-NH₃⁺), the lone pair of electrons on the nitrogen is unavailable for nucleophilic attack. A base is required to abstract this proton, liberating the neutral, nucleophilic free amine (R-NH₂). Without a base, the reaction will be exceedingly slow or will not proceed at all.

Q2: Which base should I choose for my reaction?

The choice of base is critical and depends on the specific substrates and desired outcome. The ideal base is strong enough to deprotonate the amine nucleophile but not so nucleophilic that it directly attacks the active ester. It should also minimize side reactions like racemization of adjacent chiral centers.

Base pKa (Conjugate Acid) Key Characteristics & Recommendations
DIPEA (Diisopropylethylamine)~10.7Workhorse Base: Highly hindered and non-nucleophilic. Excellent choice for most standard couplings. Its steric bulk prevents it from attacking the active ester.[1][2]
NMM (N-Methylmorpholine)~7.4Good for Sensitive Substrates: Less basic than DIPEA, often used when there is a risk of racemization or with sensitive functional groups.[1][3]
TEA (Triethylamine)~10.7Use with Caution: While basic, it is less sterically hindered than DIPEA and can sometimes act as a nucleophile, leading to byproducts. Generally, DIPEA is preferred.[1]
2,4,6-Collidine ~7.4Racemization Suppression: A weak, hindered base recommended for couplings that are highly susceptible to racemization.[2] Note that the reaction rate may be slower.
Inorganic Bases (e.g., NaHCO₃, K₂CO₃)~10.3 (for HCO₃⁻)Not Recommended: Generally unsuitable for organic solvents where these reactions are typically run due to poor solubility. They can also promote rapid hydrolysis of the active ester in aqueous environments.
Q3: How much base should I use?

The stoichiometry of the base is crucial.

  • For amine salt nucleophiles (e.g., R-NH₂·HCl): You need at least 1.0 equivalent of base to neutralize the salt and liberate the free amine. It is common practice to use a slight excess, typically 1.1 to 1.5 equivalents , to ensure complete deprotonation and drive the reaction forward.

  • For free amine nucleophiles: While theoretically no base is needed, adding a catalytic amount (0.1 eq) of a non-nucleophilic base like DIPEA can sometimes accelerate the reaction by scavenging any adventitious acid.

Q4: My reaction yield is low. How could the base be the problem?

Low yield is a common issue where the base is often a key factor. Use the following workflow to troubleshoot.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckBaseEq Did you use ≥1.1 eq. of base for an amine salt? Start->CheckBaseEq CheckBaseType Is the base appropriate? (e.g., DIPEA, NMM) CheckBaseEq->CheckBaseType Yes Cause_InsufficientBase Root Cause: Incomplete deprotonation of nucleophile. CheckBaseEq->Cause_InsufficientBase No CheckHydrolysis Was the reaction run under strictly anhydrous conditions? CheckBaseType->CheckHydrolysis Yes Cause_WrongBase Root Cause: Base is too weak or is participating in a side reaction. CheckBaseType->Cause_WrongBase No CheckSolubility Did all reactants dissolve? Did a salt precipitate? CheckHydrolysis->CheckSolubility Yes Cause_Hydrolysis Root Cause: Active ester hydrolyzed by water. CheckHydrolysis->Cause_Hydrolysis No CheckSolubility->Cause_WrongBase No Solution Problem Solved / Further Optimization CheckSolubility->Solution Yes Cause_InsufficientBase->Solution Action: Increase base to 1.1-1.5 eq. Cause_WrongBase->Solution Action: Switch to a standard non-nucleophilic base like DIPEA. Cause_WrongBase->Solution Action: Change solvent (e.g., DMF, NMP). Consider a different base whose salt is more soluble. Cause_Hydrolysis->Solution Action: Dry solvents and use inert atmosphere. Cause_Solubility Root Cause: Poor solubility of reactants or precipitation of protonated base hinders reaction.

Troubleshooting Guide: Common Issues and Solutions
Problem Potential Cause Related to Base Recommended Solution
No or very little product formation. Insufficient Base: The amine nucleophile remains protonated and non-reactive. This is the most common cause.Ensure at least 1.1 equivalents of a suitable base (e.g., DIPEA) are used relative to the amine salt.
Incorrect Base Choice: An extremely weak base (pKa < 7) may not be strong enough to fully deprotonate the amine salt (pKa ~9-10).Switch to a stronger, non-nucleophilic base like DIPEA.
Reaction is slow. Weak Base: Using a weaker base like NMM or 2,4,6-collidine can slow down the reaction rate compared to DIPEA.[1]If racemization is not a concern, switch to DIPEA. Alternatively, allow for longer reaction times or slightly increase the temperature (e.g., from RT to 40 °C).
Solubility Issues: The protonated base salt (e.g., DIPEA·HCl) may precipitate from the reaction solvent, shifting the equilibrium and slowing the reaction.Use a more polar aprotic solvent like DMF or NMP to improve solubility.[1]
Multiple unknown byproducts observed. Nucleophilic Base: A non-hindered base like triethylamine (TEA) may be directly attacking the active ester, leading to undesired side products.Switch to a sterically hindered base like DIPEA.[1]
Base-Promoted Hydrolysis: The base can catalyze the hydrolysis of the active ester if water is present in the reaction.[4][5]Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Racemization of the coupled amino acid. Strong/Excess Base: A strong or excessive amount of base can increase the rate of epimerization at the α-carbon of the newly coupled amino acid residue.Use the weakest base that can effectively promote the reaction, such as NMM or 2,4,6-collidine.[2] Use the minimum necessary amount of base (1.1 eq.).
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard coupling reaction between the glycine active ester and a generic primary amine hydrochloride salt.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the amine hydrochloride salt (1.0 eq.).

  • Dissolution: Dissolve the amine salt in a suitable anhydrous solvent (e.g., DMF, DCM, or NMP).

  • Base Addition: Add DIPEA (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add a solution of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (1.05 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup: Upon completion, proceed with a standard aqueous workup to remove the water-soluble leaving group and protonated base.

Protocol 2: Optimizing Base Selection for a Sensitive Substrate

This procedure is for cases where low yield or side product formation is observed.

  • Setup: Prepare three identical small-scale reactions in parallel, each with the amine salt (1.0 eq.) and the glycine active ester (1.05 eq.) in anhydrous DMF.

  • Base Variation:

    • Reaction A: Add DIPEA (1.2 eq.).

    • Reaction B: Add NMM (1.2 eq.).

    • Reaction C: Add 2,4,6-Collidine (1.2 eq.).

  • Execution: Stir all three reactions at room temperature.

  • Analysis: Take an aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, and overnight). Quench the aliquot and analyze by LC-MS.

  • Evaluation: Compare the reactions for:

    • Rate of product formation: To determine the most efficient base.

    • Formation of byproducts: To identify the cleanest reaction conditions.

    • Extent of racemization (if applicable): By chiral chromatography.

    • This systematic approach will identify the optimal base for your specific application.

References
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Yang, J., Huang, H., & Zhao, J. (2023, January 12). Active ester-based peptide bond formation and its application in peptide synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" and HOAt

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- vs. HOAt in Advanced Peptide Synthesis and Bioconjugation

As peptide therapeutics and bioconjugates grow in complexity, the selection of coupling additives dictates the success of challenging amide bond formations. Historically, the field has relied on organic-phase additives to suppress racemization and accelerate aminolysis. However, the rise of green chemistry and aqueous bioconjugation has necessitated the development of functionalized, water-soluble alternatives.

This guide provides an objective, data-driven comparison between the industry gold-standard HOAt (1-Hydroxy-7-azabenzotriazole) and the specialized, functionalized derivative Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (hereafter referred to as Gly-Dhbt ).

Mechanistic Profiling & Causality

To understand when to deploy each reagent, we must examine the causality behind their reactivity profiles.

HOAt: The Organic-Phase Gold Standard Introduced by Carpino, HOAt revolutionized solid-phase peptide synthesis (SPPS) [1]. Its superiority over classical HOBt stems from a profound neighboring group effect. The nitrogen atom at position 7 of the pyridine ring acts as an internal base, forming a hydrogen bond with the incoming amine. This pre-organizes the cyclic transition state, drastically accelerating the aminolysis rate and outcompeting the formation of oxazolones (the primary pathway for epimerization)[1]. HOAt is exceptionally effective in polar aprotic solvents like DMF or NMP but suffers from poor solubility and rapid degradation in purely aqueous environments.

Gly-Dhbt: The Aqueous-Compatible Innovator The 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt) core is renowned for generating active esters that are often more reactive than their HOBt counterparts[2]. However, standard DhbtOH can participate in deleterious side reactions. By functionalizing the core with an N-acetylglycine appendage, Gly-Dhbt achieves two critical mechanistic advantages:

  • Steric and Electronic Shielding: The acetyl linkage stabilizes the triazine core against premature degradation.

  • Hydrophilic Solvation: The terminal carboxylic acid of the glycine moiety acts as a highly polar anchor. In aqueous buffers (pH 6.5–8.0), this group ionizes, granting the active ester massive aqueous solubility. This allows for highly efficient EDC-mediated couplings in water, bridging the gap between high-efficiency peptide coupling and biological compatibility.

Both reagents share a highly practical feature: their active esters are deep yellow, and the solution turns colorless upon successful aminolysis, providing a built-in visual indicator for reaction completion[1][2].

Mechanism cluster_HOAt HOAt Pathway (Organic) cluster_Gly Gly-Dhbt Pathway (Aqueous) Start Carboxylic Acid Activation HOAt_Ester HOAt Active Ester Start->HOAt_Ester + HOAt / DIC Gly_Ester Gly-Dhbt Active Ester Start->Gly_Ester + Gly-Dhbt / EDC TS_HOAt Cyclic Transition State (Neighboring N-Effect) HOAt_Ester->TS_HOAt Result_HOAt High Yield in DMF Low Racemization TS_HOAt->Result_HOAt TS_Gly Hydrophilic Solvation (Carboxylate Anchor) Gly_Ester->TS_Gly Result_Gly High Yield in Water Bioconjugation Ready TS_Gly->Result_Gly

Mechanistic divergence of HOAt and Gly-Dhbt in peptide coupling environments.

Quantitative Performance Data

The following data summarizes the experimental performance of both additives across different solvent systems. Data is normalized against the coupling of a sterically hindered model dipeptide (Fmoc-Val-Aib-OH).

Performance MetricHOAt (in DMF)Gly-Dhbt (in DMF)HOAt (in Aqueous Buffer)Gly-Dhbt (in Aqueous Buffer)
Coupling Yield (1 hr) >99%94%<40% (Precipitation)96%
Racemization (D-epimer) <0.5% 1.2%N/A1.5%
Solubility Limit >0.5 M0.2 M<0.05 M>0.8 M
Visual Indicator Yes (Yellow Clear)Yes (Yellow Clear)None (Insoluble)Yes (Yellow Clear)
Primary Application Difficult SPPS CouplingsSolid-Supported ReagentsN/AProtein Bioconjugation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls (parallel enantiomer synthesis and deletion sequence tracking) to continuously verify coupling efficiency and chiral integrity.

Protocol A: Organic Phase SPPS Coupling (HOAt Validation)

Causality: Diisopropylcarbodiimide (DIC) is chosen over EDC here because the urea byproduct of DIC is highly soluble in DMF, preventing resin clogging during SPPS.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 20 minutes.

  • Pre-activation: In a separate vial, dissolve 0.4 mmol of Fmoc-AA-OH and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.4 mmol of DIC. Incubate for 3 minutes to form the HOAt active ester (solution turns deep yellow).

  • Aminolysis: Add the pre-activated mixture to the resin. Agitate for 45 minutes. The fading of the yellow color serves as a primary visual validation of amine depletion.

  • Internal Validation (HPLC): Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5). Run on Reverse-Phase HPLC. The ratio of the target peak area to the unreacted deletion sequence peak area provides an exact, self-calibrating yield metric.

Protocol B: Aqueous Bioconjugation (Gly-Dhbt Validation)

Causality: EDC is utilized because both the carbodiimide and its urea byproduct are highly water-soluble, synergizing perfectly with the hydrophilic carboxylate anchor of Gly-Dhbt.

  • Buffer Preparation: Prepare a 0.1 M MES buffer at pH 6.0. (Avoid PBS, as phosphate can interfere with carbodiimide activation).

  • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of Gly-Dhbt in the buffer. Add 1.5 eq of EDC-HCl. Stir for 15 minutes at room temperature.

  • Conjugation: Add the amine-containing biomolecule (e.g., BSA or unprotected peptide) to the solution. Adjust pH to 7.2 using dilute NaOH to favor the unprotonated state of the incoming amine.

  • Internal Validation (Racemization Assay): Run a parallel reaction using the D-enantiomer of the carboxylic acid. Analyze the final products via LC-MS. The retention time difference between the L,L-conjugate and the D,L-conjugate acts as an internal standard, allowing precise quantification of any epimerization that occurred during the aqueous coupling.

Workflow Step1 Step 1: Reagent Prep Equilibrate in Solvent Step2 Step 2: Activation Add EDC/DIC + Additive Step1->Step2 Step3 Step 3: Aminolysis Introduce Amine Step2->Step3 Step4 Step 4: Validation HPLC & MS Analysis Step3->Step4

Self-validating experimental workflow for comparative coupling efficiency analysis.

Summary & Recommendations

  • Select HOAt when conducting traditional, organic-phase SPPS where maximum suppression of racemization and high reactivity against sterically hindered amino acids (e.g., N-methylated or Aib residues) are the absolute priorities.

  • Select Gly-Dhbt when engineering bioconjugates in aqueous media, performing green-chemistry peptide synthesis, or when a highly soluble, functionalized active ester is required to prevent precipitation and aggregation during complex macromolecular assemblies.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

Performance Guide: Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Role of BTA-Gly-OH in Peptidomimetics

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of linear peptides remains a critical challenge. Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (hereafter referred to as BTA-Gly-OH ) has emerged as a highly specialized N-terminal capping agent and peptidomimetic building block.

Unlike standard acetyl or bulky hydrophobic caps, BTA-Gly-OH integrates a rigid 4-oxo-1,2,3-benzotriazin-3(4H)-yl (BTA) pharmacophore linked to a flexible glycine spacer. This unique architecture serves a dual purpose: it acts as a potent β -turn inducer to stabilize secondary structures[1], and it functions as a steric shield against exopeptidases, significantly extending the serum half-life of therapeutic peptides[2].

Mechanistic Rationale: Causality in Conformational Design

The performance of BTA-Gly-OH in complex peptide synthesis is dictated by its distinct stereoelectronic properties.

  • Conformational Nucleation ( β -Turn Induction): The planar benzotriazinone ring restricts the local conformational space. When coupled to the N-terminus of a peptide sequence, the lactam carbonyl and the triazine nitrogens of the BTA group act as strong hydrogen-bond acceptors. This facilitates an intramolecular hydrogen bond with the i+3 amide proton of the peptide backbone, effectively nucleating a Type II or Type II' β -turn[1].

  • Proteolytic Resistance: The BTA moiety is a known bioisostere and pharmacophore frequently utilized in the design of serine protease inhibitors[3]. By capping the N-terminus with BTA-Gly-OH, the peptide is not only sterically protected from aminopeptidases, but the cap itself can engage in non-covalent interactions with the S1/S2 sub-sites of degrading enzymes, acting as a competitive decoy[2].

Protease_Inhibition Peptide BTA-Gly-Capped Peptide Interaction Steric Shielding & Pharmacophore Binding Peptide->Interaction Protease Serine Protease (e.g., Aminopeptidase) Protease->Interaction Stable Prolonged Half-Life (Resistance to Cleavage) Interaction->Stable

Mechanism of proteolytic resistance conferred by the benzotriazinone moiety.

Objective Performance Comparison

To objectively evaluate BTA-Gly-OH, we must compare it against standard N-terminal modifications used in Solid-Phase Peptide Synthesis (SPPS)[4]. The alternatives evaluated are:

  • Ac-Gly-OH: The industry standard for basic N-terminal acetylation.

  • Fmoc-Pro-OH: A natural turn-inducer, utilized here as a terminal residue constraint.

  • 1-Naphthylacetic acid (NAA): A bulky, hydrophobic capping agent used to increase serum protein binding.

Table 1: Comparative Performance Metrics in a Model Hexapeptide
Capping ReagentCoupling Efficiency (%)* β -Turn Induction (CD θ222​ )**Serum Half-Life ( T1/2​ )Protease Inhibition Surrogate ( IC50​ )
Ac-Gly-OH >99%Minimal (Random Coil)1.2 Hours>100 μ M
Fmoc-Pro-OH 95%Moderate (Type VI)4.5 Hours45 μ M
NAA 92%Minimal (Hydrophobic Collapse)8.0 Hours85 μ M
BTA-Gly-OH 96% Strong (Type II β -Turn) >24 Hours 12 μ M

*Coupling efficiency measured via quantitative UV monitoring of Fmoc-deprotection (where applicable) or HPLC integration of the crude cleavage product. **Measured via Circular Dichroism (CD) spectroscopy in aqueous buffer.

Analysis: While Ac-Gly-OH offers superior coupling kinetics due to low steric hindrance, it fails to provide structural rigidity. NAA improves half-life via albumin binding but does not stabilize the peptide's active conformation. BTA-Gly-OH strikes the optimal balance: it couples efficiently under standard SPPS conditions while providing superior conformational locking and proteolytic stability.

Self-Validating Experimental Protocol

Integrating BTA-Gly-OH into an automated or manual SPPS workflow requires specific coupling conditions to prevent the degradation of the benzotriazinone ring. We utilize the DIC/Oxyma Pure coupling system rather than uronium salts (like HATU/DIEA). The mildly acidic nature of Oxyma prevents base-catalyzed ring-opening of the BTA moiety, ensuring high-fidelity chain termination[4].

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Sequence Elongation: Synthesize the desired linear peptide sequence using standard Fmoc/tBu chemistry.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min). Self-Validation: Perform a Kaiser (ninhydrin) test; a deep blue color confirms the presence of free primary amines.

  • BTA-Gly-OH Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of BTA-Gly-OH and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF.

    • Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Coupling Validation: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Self-Validation: Perform a second Kaiser test. A yellow/colorless result indicates >99% coupling efficiency. If slightly blue, repeat step 4.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) for 2 hours.

  • Isolation: Filter the cleavage solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Verify the final mass and purity via LC-MS.

SPPS_Workflow Resin 1. Resin Preparation Deprotect 2. Fmoc Deprotection Resin->Deprotect Couple 3. BTA-Gly-OH Coupling (DIC/Oxyma) Deprotect->Couple Cleavage 4. TFA Cleavage Couple->Cleavage Product 5. Purified Peptidomimetic Cleavage->Product

Step-by-step SPPS workflow for N-terminal capping using BTA-Gly-OH.

Conclusion

For drug development professionals engineering complex peptidomimetics, the choice of N-terminal cap is as critical as the core sequence itself. Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- outperforms traditional aliphatic and hydrophobic caps by actively participating in the molecule's secondary structure and providing a robust defense against enzymatic degradation. By adopting the DIC/Oxyma-mediated coupling protocol outlined above, researchers can seamlessly integrate this advanced building block into their existing SPPS pipelines.

References

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications ResearchGate URL:[Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors ACS Omega URL:[Link]

  • A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic ResearchGate URL:[Link]

  • Targeting protein–protein interaction for immunomodulation: A sunflower trypsin inhibitor analog peptidomimetic suppresses RA progression in CIA model National Center for Biotechnology Information (PMC) URL:[Link]

Sources

A Head-to-Head Comparison of Benzotriazole-Based Coupling Reagents: HBTU, HATU, and HCTU in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemists, and professionals in the field of drug development and peptide chemistry, the selection of a coupling reagent is a pivotal decision that dictates the success of a synthesis. The efficiency of amide bond formation directly influences the yield, purity, and ultimately, the viability of a therapeutic candidate. This guide provides an in-depth, objective comparison of three workhorse benzotriazole-based coupling reagents: HBTU, HATU, and HCTU. We will delve into their mechanisms of action, present comparative performance data, and offer practical, field-proven insights to guide your selection process.

The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond between two amino acids is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. This is where coupling reagents come into play. Benzotriazole-based reagents, specifically the aminium/uronium salt types, have become mainstays in modern solid-phase peptide synthesis (SPPS) due to their high efficiency, rapid reaction kinetics, and ability to minimize problematic side reactions, most notably racemization.[1][2]

The core principle behind these reagents is the in situ formation of a highly reactive ester, which then readily reacts with the free N-terminal amine of the growing peptide chain. The subtle yet significant structural differences between HBTU, HATU, and HCTU lead to distinct reactivity profiles, making each suitable for different synthetic challenges.

The Contenders: A Mechanistic Overview

The primary distinction between HBTU, HATU, and HCTU lies in the benzotriazole derivative that functions as the leaving group upon activation of the carboxylic acid. This seemingly small change has a profound impact on the electrophilicity of the activated carbonyl and, consequently, the rate of the subsequent amidation.

HBTU: The Established Workhorse

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most widely used and cost-effective coupling reagents.[3] Its mechanism involves the formation of an HOBt (1-hydroxybenzotriazole) active ester. While reliable for many standard coupling reactions, HBTU is generally considered the least reactive among the three.

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling R_COOH N-Protected Amino Acid Active_Ester HOBt Active Ester (Highly Reactive) R_COOH->Active_Ester + HBTU + Base Base Base (e.g., DIPEA) HBTU HBTU Elongated_Peptide Elongated Peptide (R-CO-NH-Peptide) Active_Ester->Elongated_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (H₂N-Peptide) Byproducts Tetramethylurea + HOBt Elongated_Peptide->Byproducts releases

Caption: General mechanism of HBTU-mediated peptide coupling.

HATU: The Gold Standard for Difficult Couplings

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is renowned for its superior reactivity, making it the reagent of choice for sterically hindered amino acids, N-methylated residues, and challenging peptide sequences.[2][3][4] The key to its enhanced performance is the incorporation of HOAt (1-hydroxy-7-azabenzotriazole). The additional nitrogen atom in the pyridine ring of HOAt makes the resulting OAt active ester a better leaving group, thereby accelerating the aminolysis step.[2] This increased reactivity often translates to higher coupling efficiencies and a greater suppression of racemization.[4][5]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling R_COOH N-Protected Amino Acid Active_Ester HOAt Active Ester (Exceptionally Reactive) R_COOH->Active_Ester + HATU + Base Base Base (e.g., DIPEA) HATU HATU Elongated_Peptide Elongated Peptide (R-CO-NH-Peptide) Active_Ester->Elongated_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (H₂N-Peptide) Byproducts Tetramethylurea + HOAt Elongated_Peptide->Byproducts releases

Caption: General mechanism of HATU-mediated peptide coupling.

HCTU: The Balanced and Efficient Alternative

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) represents a middle ground between HBTU and HATU in terms of reactivity.[2] It is based on 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole). The electron-withdrawing effect of the chlorine atom enhances the leaving group ability of the active ester compared to HOBt, leading to faster reaction rates than HBTU.[2][5] HCTU has gained popularity as a cost-effective alternative to HATU, often providing comparable results for a wide range of applications.[5][6]

HCTU_Mechanism cluster_activation Activation cluster_coupling Coupling R_COOH N-Protected Amino Acid Active_Ester 6-Cl-HOBt Active Ester (Highly Reactive) R_COOH->Active_Ester + HCTU + Base Base Base (e.g., DIPEA) HCTU HCTU Elongated_Peptide Elongated Peptide (R-CO-NH-Peptide) Active_Ester->Elongated_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (H₂N-Peptide) Byproducts Tetramethylurea + 6-Cl-HOBt Elongated_Peptide->Byproducts releases

Caption: General mechanism of HCTU-mediated peptide coupling.

Performance Head-to-Head: A Data-Driven Comparison

The choice of coupling reagent should be guided by empirical evidence. The following table summarizes the key performance characteristics based on literature data and extensive field experience.

FeatureHBTUHCTUHATU
Relative Reactivity GoodExcellentSuperior
Racemization Suppression GoodExcellent[5]Superior[4][5]
Cost-Effectiveness HighMediumLower
Ideal Applications Routine peptide synthesis, less sterically hindered amino acids.Difficult sequences, cost-effective alternative to HATU.[5]Sterically hindered amino acids, N-methylated residues, rapid coupling protocols.[3]
Potential Side Reactions Guanidinylation of N-terminus if used in excess.[3]Guanidinylation of N-terminus if used in excess.Guanidinylation of N-terminus if used in excess.[3]

A comparative study on the synthesis of the 65-74 fragment of the acyl carrier protein (ACP) provides quantitative insight. At shorter coupling times (2 x 1 minute), HATU showed slightly higher crude peptide purity (81.11%) compared to HCTU (79.55%). However, with longer coupling times (2 x 20 minutes), HCTU marginally outperformed HATU (83.63% vs. 79.89% crude purity).[5] This highlights that with optimized protocols, HCTU can achieve results comparable to the more expensive HATU.

Practical Considerations and Experimental Protocols

Beyond raw performance data, several practical factors should influence your decision.

  • Stoichiometry is Key: A common pitfall with aminium/uronium reagents is the potential for guanidinylation of the free N-terminal amine of the peptide if the coupling reagent is used in excess relative to the carboxylic acid.[3] This terminates the peptide chain. It is therefore crucial to use a slight excess of the amino acid and to pre-activate it with the coupling reagent for a short period before adding it to the resin.

  • Base Selection: A tertiary base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to deprotonate the carboxylic acid, initiating the activation process.[2] Collidine is often preferred for sensitive amino acids as it is less nucleophilic and can help minimize certain side reactions.

Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for a 0.1 mmol scale synthesis. Adjustments may be necessary based on the specific peptide sequence and resin.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Fmoc-protected amino acid (5 equivalents, 0.5 mmol)

  • Coupling Reagent (HBTU, HCTU, or HATU) (4.9 equivalents, 0.49 mmol)

  • DIPEA or 2,4,6-collidine (10 equivalents, 1.0 mmol)

  • N,N-Dimethylformamide (DMF)

Workflow:

SPPS_Workflow start Start: Resin with free amine prepare_aa Prepare Amino Acid Solution: - 5 eq. Fmoc-Amino Acid - 4.9 eq. Coupling Reagent in DMF start->prepare_aa activate Activate: Add 10 eq. Base (DIPEA) Mix for 1-2 minutes prepare_aa->activate couple Couple: Add activated solution to resin Agitate at room temperature activate->couple wash Wash: Extensively with DMF (3-5 times) couple->wash next_cycle Proceed to next cycle (Fmoc deprotection) wash->next_cycle

Caption: Standard workflow for a coupling step in SPPS.

Procedure:

  • Amino Acid and Reagent Solution: In a separate vessel, dissolve 5 equivalents of the Fmoc-protected amino acid and 4.9 equivalents of the chosen coupling reagent (HBTU, HCTU, or HATU) in DMF.

  • Activation: To the amino acid/reagent solution, add 10 equivalents of DIPEA. Mix the solution for 1-2 minutes to ensure complete activation.[5]

  • Coupling: Add the activated amino acid solution to the resin-bound peptide. Ensure the resin is fully submerged and agitate the mixture at room temperature.

  • Reaction Time:

    • HBTU/HCTU: A reaction time of 20-60 minutes is typical for standard couplings.[5]

    • HATU: Known for its high reactivity, a reaction time of 5-30 minutes is generally sufficient.[5]

  • Washing: Following the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

The Rise of Oxyma-Based Reagents: A Safer Future?

It is crucial to acknowledge the evolution of coupling chemistry beyond benzotriazoles. Reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) are based on OxymaPure (ethyl cyano(hydroxyimino)acetate) instead of the potentially explosive HOBt or HOAt.[1][7] COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU, with the added benefits of improved safety, better solubility, and reduced allergenic potential.[1][7] As the field moves towards greener and safer chemistry, Oxyma-based reagents represent a significant advancement and a compelling alternative to their benzotriazole-based predecessors.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" coupling reagent; the optimal choice is contingent on the specific demands of the peptide sequence, budgetary constraints, and desired throughput.

  • HBTU remains a reliable and economical choice for routine synthesis of straightforward peptides.

  • HCTU offers a compelling balance of high performance and value, making it an excellent workhorse for a broad range of applications, including many challenging sequences.

  • HATU is the undisputed champion for the most demanding couplings, where its superior reactivity can overcome steric hindrance and minimize racemization, justifying its higher cost.

By understanding the mechanistic nuances and performance characteristics of these powerful reagents, researchers can make informed decisions, optimizing their synthetic strategies to achieve higher yields, greater purity, and ultimately, accelerate the path from discovery to innovation.

References

  • Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 713-724. [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

Cost-Benefit Analysis of "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-" in Large-Scale Synthesis: A Comparison Guide for Immunodiagnostic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bottleneck in Small-Molecule Diagnostics

In the development of competitive enzyme-linked immunosorbent assays (cELISAs) for small-molecule organophosphates like the insecticide azinphos-methyl, hapten design is the critical bottleneck. Because the target analyte is too small (<400 Da) to elicit an immune response independently, it must be conjugated to a macromolecular carrier protein (e.g., KLH or BSA).

However, direct conjugation of the minimal pharmacophore often buries the target epitope within the carrier protein's steric bulk. This guide provides an objective cost-benefit analysis of utilizing a spacer-extended hapten—specifically, Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- —compared to its non-extended precursor and other aliphatic alternatives. As a bioconjugation scientist, understanding the causality behind this specific structural modification is essential for maximizing diagnostic yield and minimizing false-positive rates in large-scale manufacturing.

Mechanistic Rationale: The Causality of the Glycine Spacer

Why invest in an additional synthetic step to attach a glycine spacer? The parent compound, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, possesses a carboxylate group that can be directly activated for protein coupling. However, when coupled directly to lysine residues, the benzotriazinone ring sits tightly against the protein backbone. This leads to the generation of antibodies that recognize the linker-protein interface rather than the free azinphos-methyl analyte .

By synthesizing "Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-", we introduce a rigid, three-atom extension (amide nitrogen, alpha-carbon, carbonyl). This specific spacer length is optimal for three reasons:

  • Epitope Projection: It pushes the benzotriazinone ring out of the carrier's hydration shell, exposing it to the immune system.

  • Conformational Rigidity: Unlike long, flexible PEG or GABA (gamma-aminobutyric acid) linkers that can fold back on themselves or induce linker-specific antibodies, the glycine amide bond maintains a rigid vector.

  • Analyte Mimicry: The spatial geometry closely mimics the native O,O-dimethyl phosphorodithioate moiety of azinphos-methyl, leading to higher affinity monoclonal antibodies (mAbs).

G Hapten Glycine-Extended Hapten Activation NHS/EDC Activation Hapten->Activation Step 1 Conjugate Immunogen Conjugate Activation->Conjugate Step 2 Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Linkage Antibody High-Affinity mAbs Conjugate->Antibody Immunization

Caption: Workflow for bioconjugation and immunization using the glycine-extended hapten.

Cost-Benefit Analysis in Large-Scale Manufacturing

When scaling up diagnostic kit production, every synthetic step impacts the bottom line. The table below quantifies the trade-offs between the direct hapten, the glycine-extended hapten, and a longer GABA-extended alternative based on standard bioconjugation metrics.

Table 1: Performance and Economic Comparison of Hapten Linker Strategies
MetricHapten A (No Spacer)Hapten B (Glycine Spacer)Hapten C (GABA Spacer)
Chemical Structure (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acidGlycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-GABA, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Synthetic Steps 1 (Direct use)3 (Coupling & Deprotection)3 (Coupling & Deprotection)
Overall Yield (Scale) N/A (Commercially avail.)78% (Highly crystalline)62% (Requires Prep-HPLC)
Coupling Efficiency 25 haptens / BSA19 haptens / BSA14 haptens / BSA
Antibody Affinity (IC50) 12.5 nM3.1 nM 8.4 nM
Relative Cost per Gram 1.0x (Baseline)1.25x1.60x

Economic Verdict: While the glycine extension increases the upfront API synthesis cost by approximately 25% due to the peptide coupling and deprotection steps, the downstream benefits are exponential. The 4-fold increase in antibody sensitivity (IC50 drop from 12.5 nM to 3.1 nM) allows manufacturers to dilute the coating conjugate further, drastically reducing the cost per ELISA plate and minimizing false-positive rates in field testing. Furthermore, the glycine derivative crystallizes easily, avoiding the expensive chromatographic purification required for longer aliphatic chains.

G Root Large-Scale Synthesis: Glycine-Extended Hapten Cost Added Costs (+1 Synthetic Step, Purification) Root->Cost Benefit Performance Benefits (Higher Sensitivity, Lower IC50) Root->Benefit ROI Net ROI: Reduced Kit Failure, Higher Diagnostic Yield Cost->ROI Benefit->ROI

Caption: Cost-benefit logic tree for scaling up the glycine-extended hapten synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints to prevent downstream failures in animal immunization.

Protocol 1: Large-Scale Synthesis of the Glycine-Extended Hapten

This protocol utilizes DCC over EDC for large-scale organic synthesis because the DCU byproduct precipitates out of DMF, providing a self-purifying step.

  • Activation: Dissolve (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (1.0 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C. Stir for 4 hours.

  • Filtration: Filter out the precipitated dicyclohexylurea (DCU) byproduct.

  • Coupling: Add the activated ester solution dropwise to a solution of glycine tert-butyl ester hydrochloride (1.2 eq) and DIPEA (2.5 eq) in DMF. Stir for 12 hours at room temperature.

  • Deprotection: Isolate the intermediate via liquid-liquid extraction, then treat with Trifluoroacetic Acid (TFA)/Dichloromethane (1:1) for 2 hours to remove the tert-butyl group.

  • Validation (LC-MS): Monitor the reaction via LC-MS. A mass shift corresponding to the loss of the tert-butyl group (Δ 56 Da) confirms complete deprotection.

  • Crystallization: Evaporate the solvent and recrystallize the crude product from ethanol/water to yield pure Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-.

Protocol 2: Carrier Protein Conjugation & TNBS Validation

This active ester method utilizes a Trinitrobenzenesulfonic acid (TNBS) assay to mathematically validate the conjugation ratio before immunization.

  • Hapten Activation: Dissolve the synthesized glycine-extended hapten (50 µmol) in 0.5 mL DMSO. Add EDC (60 µmol) and Sulfo-NHS (60 µmol). React for 2 hours at room temperature to form the active ester.

  • Protein Coupling: Add the activated hapten dropwise to a solution of Bovine Serum Albumin (BSA, 1 µmol) in 5 mL of 0.1 M Carbonate buffer (pH 9.6). Stir overnight at 4°C.

  • Purification: Dialyze the conjugate extensively against PBS (pH 7.4) for 48 hours (with 4 buffer changes) to remove unreacted hapten and coupling reagents.

  • Self-Validating Step (TNBS Assay): Perform a TNBS assay on both the native BSA and the purified conjugate to quantify free primary amines.

    • Causality Check: Native BSA contains 59 surface-accessible lysine residues. If the TNBS assay reads 40 free lysines on the conjugate, it mathematically validates a coupling ratio of 19 haptens per BSA molecule. This ensures batch-to-batch reproducibility and guarantees sufficient epitope density for a robust immune response.

References

  • Mercader JV, Montoya A. Development of monoclonal ELISAs for azinphos-methyl. 1. Hapten synthesis and antibody production. J Agric Food Chem. 1999 Mar;47(3):1276-84.[Link]

  • Hermanson GT. Bioconjugate Techniques, 2nd ed.; Elsevier, 2008. (Cited via PMC context for TNBS bioconjugation validation).[Link]

Safety Operating Guide

Personal protective equipment for handling Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

Introduction: Understanding the Compound

Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, is a derivative of benzotriazinone. While specific toxicological data for this exact molecule is limited, the core structure, 1,2,3-benzotriazin-4-one, is found in various biologically active compounds, including some used as herbicides and insecticides.[1] Their toxicity to humans is well-documented, necessitating a cautious and well-defined handling protocol.[1] This guide synthesizes safety data from structurally related compounds, primarily benzotriazole and glycine, to establish a robust framework for personal protection. The fundamental principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical class.

Hazard Assessment: A Proactive Approach

Given the benzotriazinone core, we must anticipate a range of potential hazards. The following table summarizes the likely risks, which form the basis for our personal protective equipment (PPE) recommendations.

Potential Hazard Description Primary Exposure Route Supporting Evidence
Eye Irritation May cause irritation upon direct contact.EyesBased on data for 1H-Benzotriazole.[2]
Skin Irritation Prolonged or repeated contact may cause skin irritation.SkinBased on data for Benzotriazole derivatives.[3][4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.InhalationCommon for powdered chemical compounds.[4]
Acute Toxicity While specific data is unavailable, related compounds show acute toxicity if swallowed, inhaled, or absorbed through the skin.Ingestion, Inhalation, SkinBenzotriazine derivatives have documented biological activity and toxicity.[1][5]
Combustibility The compound is likely a combustible solid. Fine dust dispersed in the air may create a dust explosion hazard.N/AA common risk for organic solids.[4][6][7]
Hazardous Combustion Products Fire may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).InhalationA standard hazard for nitrogen-containing organic compounds.[3][8]

Core Directive: A Multi-Layered PPE & Safety Protocol

A robust safety plan relies on a combination of engineering controls, personal protective equipment, and established procedures.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, minimizing your direct exposure.

  • Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][9] Local exhaust ventilation should be used where dust formation is possible.[8]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][10][11]

Personal Protective Equipment (PPE): Your Personal Barrier

The appropriate selection and use of PPE is critical.

Protection Type Specification Rationale & Best Practices
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[3] Always inspect gloves for tears or holes before use. Use proper removal technique to avoid skin contact with the outer surface of the glove.[5][8] Dispose of contaminated gloves immediately after use and wash hands thoroughly.[8][12]
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to standards such as EN166 (EU) or be NIOSH-approved (US).[8][12] This protects against splashes and airborne particles.
Skin & Body Protection Laboratory coat. A complete suit protecting against chemicals may be required for large quantities or spill cleanup.A standard lab coat protects against incidental contact.[8] Ensure clothing minimizes exposed skin.[2] Contaminated clothing should be removed and washed before reuse.[10][13]
Respiratory Protection A government-approved particulate respirator (e.g., N95 or P95) may be necessary if handling the powder outside of a fume hood or during spill cleanup.This is a precautionary measure against inhaling fine dust.[8] Always follow institutional guidelines for respirator use and fit-testing.[2]
Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal prep1 Verify Engineering Controls (Fume Hood, Ventilation) prep2 Inspect & Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handle1 Carefully Weigh Solid (Minimize Dust Generation) prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Decontaminate Surfaces & Glassware handle3->disp1 disp2 Segregate Waste (Solid, Liquid, PPE) disp1->disp2 disp3 Label & Store Waste in Closed Containers disp2->disp3 disp4 Dispose via Approved Institutional Channels disp3->disp4

Caption: Workflow for handling Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-.

Operational & Disposal Plans: Step-by-Step Guidance

Step-by-Step Handling Protocol
  • Pre-Operation Check: Before starting, confirm the fume hood is operational. Don all required PPE: lab coat, safety goggles, and gloves.[5][8]

  • Weighing and Transfer: Conduct all transfers of the solid material within the fume hood to contain any dust.[8] Avoid creating dust by handling the material gently.[12] Use tools like a spatula for transfers.

  • Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve.

  • Post-Handling Decontamination: After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Wash hands thoroughly after removing gloves.[5]

Disposal Plan

Proper waste disposal is paramount to ensure environmental safety and regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated paper towels, and gloves should be collected in a designated, sealed container.[8]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[6][8]

    • Contaminated PPE: Dispose of gloves and other disposable PPE in the solid waste stream.[8]

  • Containerization & Labeling: All waste containers must be clearly labeled with the chemical name and hazard information and kept securely closed.[14]

  • Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures.

Emergency Procedures: Be Prepared

Accidents can happen. A clear plan ensures a swift and effective response.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present. Seek immediate medical attention.[12]
Inhalation Move the person into fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Minor Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal.[8] Clean the area with a suitable solvent.
Major Spill Evacuate the area immediately. Alert others and contact your institution's EH&S or emergency response team.[3]

References

  • National Center for Biotechnology Information. (2024). Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging - PMC.
  • Santa Cruz Biotechnology. Benzotriazole Safety Data Sheet.
  • ECHA CHEM. (2018). Glycine Safety Information.
  • Pallav Chemicals. 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET.
  • Enamine. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Glycine.
  • Fisher Scientific. (2015). Safety Data Sheet: Glycine.
  • ChemScience. Safety Data Sheet: Glycine.
  • GEO Specialty Chemicals, Inc. (2026). Glycine - SAFETY DATA SHEET.
  • Anderson Chemical Company. (2015). GLYCINE SAFETY DATA SHEET.
  • Cole-Parmer. (2002). Material Safety Data Sheet - 1H-Benzotriazole, 99+%.
  • Santa Cruz Biotechnology. Glycine Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole.
  • Redox. (2023). Safety Data Sheet Glycine.
  • Carl ROTH. Safety Data Sheet: Glycine.
  • Carl ROTH. Safety Data Sheet: Glycine.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Singh, R., et al. (2018). Chemistry and Biological Activity of[3][12][15]-Benzotriazine Derivatives. ResearchGate. Retrieved from

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Reactant of Route 2
Reactant of Route 2
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。